The following table summarizes the key identifiers and physical properties of desethylamiodarone hydrochloride as found in the search results.
| Property | Details |
|---|---|
| IUPAC Name | (2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone; hydrochloride [1] [2] |
| Synonyms | N-desethylamiodarone hydrochloride, Amiodarone Impurity B, LB 33020 hydrochloride [3] [1] [2] |
| CAS Number | 96027-74-6 [3] [1] [2] |
| Molecular Formula | C₂₃H₂₆ClI₂NO₃ [3] [2] |
| Molecular Weight | 653.72 g/mol [3] [1] [2] |
| Melting Point | 176-178 °C [1] [2] |
| Related CAS (Free Base) | 83409-32-9 [1] |
| SMILES | O=C(C1=C(CCCC)OC2=CC=CC=C12)C3=CC(I)=C(OCCNCC)C(I)=C3.[H]Cl [3] |
| InChI Key | OCQPMJVGWGJLLG-UHFFFAOYSA-N [1] |
| Purity | Available as a certified reference material at 1.0 mg/mL (as free base) in Methanol [4] |
The identification and measurement of desethylamiodarone in biological matrices are crucial for therapeutic drug monitoring. Here are detailed methodologies from the literature.
This method is recognized for its high specificity and sensitivity in simultaneously determining amiodarone and desethylamiodarone in human plasma [5].
Sample Preparation: A simple solid-phase extraction (SPE) procedure provides highly efficient sample clean-up.
Chromatography and Mass Spectrometry:
The workflow for this analytical method can be visualized as follows:
An earlier, simplified isocratic HPLC method demonstrates another approach for measuring the drug and its metabolite in small serum volumes.
| Parameter | Findings / Value | Context / Conditions |
|---|---|---|
| Systemic Exposure (vs. Amiodarone) | Plasma concentrations significantly lower than parent drug [1] | After AM administration (IV or oral) in rats |
| Clearance | Significantly higher than amiodarone [1] | In rat model |
| Volume of Distribution | Large, not significantly different from amiodarone [1] | In rat model |
| Fraction of AM Converted to DEA | ~14% (IV administration); Higher after oral administration [1] | First-pass metabolism suggested; rat model |
| Bioavailability | ~17% (as preformed metabolite) [1] | Oral administration in rats |
| Tissue/Plasma Ratio (Heart) | 35 to 61 (DEA); Higher than amiodarone (12-35) [2] | Human patients on long-term therapy |
| Half-Life | Long (weeks); similar to amiodarone [3] [1] | Contributes to long-lasting effects post-discontinuation |
| Aspect | Key Findings |
|---|---|
| Formation Pathway | Primarily N-dealkylation of amiodarone via CYP3A and CYP2C8 isoforms [3] [1] |
| Active Metabolite | Possesses antiarrhythmic activity similar to amiodarone [3] |
| Tissue Accumulation | Preferentially accumulates in lung, liver, thyroid, and heart [4] [5] [2] |
| Toxicity Role | Contributes to organ toxicity (e.g., pulmonary fibrosis) via apoptotic and necrotic pathways [5] |
| Major Elimination Route | Predominantly through biliary excretion [6] |
The following diagram illustrates the primary metabolic pathway of amiodarone leading to desethylamiodarone and subsequent metabolites.
For researchers aiming to characterize desethylamiodarone and related metabolites, the following detailed methodology from published studies can serve as a reference.
This protocol is designed for comprehensive identification of amiodarone metabolites in human bile.
The complex pharmacokinetics of desethylamiodarone have several critical implications for drug development and safety monitoring:
The primary mechanism for the formation of desethylamiodarone (DEA) is the N-deethylation of the parent drug, amiodarone. This biotransformation is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.
The following diagram illustrates the core metabolic pathway and the primary enzyme responsible.
The metabolic conversion of amiodarone to its major metabolite, DEA, catalyzed by the CYP3A4 enzyme.
The kinetics of this metabolic conversion have been characterized in various experimental models. The table below summarizes key kinetic parameters observed in different human liver cell systems.
| Parameter | Primary Human Hepatocytes (PHH) | HepaRG Cells | Notes |
|---|---|---|---|
| Cell Uptake | Quick (within 3 hours) | Quick (within 3 hours) | Uptake is influenced by serum protein concentration and adsorption to plastic surfaces [3]. |
| Metabolic Clearance | Efficient | Higher than in PHH | Metabolic clearance in HepaRG cells increased over time, correlating with rising CYP3A4 activity [3]. |
| DEA Accumulation | Accumulates over time | Higher intracellular levels than in PHH | Significant DEA accumulation was associated with the occurrence of phospholipidosis [3]. |
| Equilibrium | Dynamic equilibrium reached in ~1 week (after multiple dosing) | Dynamic equilibrium reached in ~1 week (after multiple dosing) | Achieved after repeated administration of clinically relevant concentrations [3]. |
The kinetic data is derived from specific and validated in vitro models that are crucial for predicting human metabolic and toxicological responses.
The workflow for a typical in vitro kinetics study is summarized below.
General workflow for conducting in vitro kinetic studies of amiodarone metabolism in human liver cells.
Understanding the formation and kinetics of DEA has direct implications for both research and clinical practice.
The metabolism of amiodarone to desethylamiodarone is a cytochrome P450-mediated reaction. Research indicates that multiple CYP isoforms contribute to this process, with CYP3A4 and CYP2C8 playing the most significant roles in humans [1]. The table below summarizes the key human CYP enzymes involved and the type of evidence available for their contribution.
| CYP Isoform | Evidence for Involvement in AM to DEA | Key Findings / Type of Study |
|---|---|---|
| CYP3A4 | Strong evidence, multiple studies | Considered a primary enzyme; evidence from chemical inhibition, cDNA-expressed systems, and correlation analysis [2] [1]. |
| CYP2C8 | Strong evidence, significant role | Identified as a major catalyst; demonstrated using relative activity factor (RAF) approach with human liver microsomes [1]. |
| CYP1A1 | In vitro evidence | Shows catalytic activity in cDNA-expressed systems [2]. |
| CYP1A2 | In vitro evidence | Shows catalytic activity in cDNA-expressed systems [2]. |
| CYP2C9 | In vitro evidence | Shows catalytic activity in cDNA-expressed systems [2]. |
| CYP2C19 | In vitro evidence | Shows catalytic activity in cDNA-expressed systems [2]. |
| CYP2D6 | In vitro evidence | Shows catalytic activity in cDNA-expressed systems [2]. |
The primary metabolic pathway of amiodarone to desethylamiodarone, catalyzed by CYP enzymes.
Understanding the kinetic behavior of these enzymes is crucial for predicting metabolic clearance and potential drug-drug interactions. The following table compiles key kinetic parameters from in vitro studies.
| Enzyme System | Km (μM) | Vmax (pmol/min/pmol P450) | CLint (Vmax/Km) (μL/min/pmol) | Notes | Source |
|---|---|---|---|---|---|
| cDNA-Expressed CYP2C8 | 13.2 | 8.08 | 0.61 | RAF-scale predicted ~60% contribution in HLM [1]. | [1] |
| cDNA-Expressed CYP3A4 | 36.8 | 8.73 | 0.24 | RAF-scale predicted ~30% contribution in HLM [1]. | [1] |
| Rat Liver Microsomes | 25.4 | 2320 (pmol/min/mg) | 91.3 (μL/min/mg) | Conformed to Michaelis-Menten kinetics [3]. | [3] |
To investigate the N-deethylation of amiodarone in vitro, the following methodologies have been successfully employed.
This is a standard system for studying metabolic stability and enzyme kinetics [1].
This method helps identify the specific CYP isoforms involved by using selective inhibitors [1].
This system provides direct evidence of an enzyme's capability to catalyze a reaction [2] [1].
A robust and sensitive method is required to quantify the parent drug and its metabolite.
A general workflow for experimentally determining the enzymes involved in amiodarone metabolism.
DEA accumulates in tissues to a much greater extent than in the bloodstream. The table below details its concentration and distribution relative to its parent compound, amiodarone (AD), across various tissues, based on data from human studies [1].
| Tissue | AD (μg/g) | DEA (μg/g) | AD/DEA Ratio |
|---|---|---|---|
| Liver | 391 | 2354 | 0.12 |
| Lung | 198 | 952 | 0.21 |
| Adipose Tissue | 316 | 76 | 4.2 |
| Kidneys | 57 | 262 | 0.22 |
| Heart | 40 | 169 | 0.24 |
| Muscle | 22 | 51 | 0.43 |
| Thyroid | 14 | 64 | 0.22 |
Data from rat studies after a single oral dose of amiodarone corroborates this pattern, showing the highest concentrations of DEA in the lung, liver, and adipose tissue. The tissue-to-serum concentration ratios were remarkably high, especially in the lung (500-800), indicating extensive tissue distribution and potential specific binding or uptake mechanisms in this organ [2].
Accurately measuring the concentrations of DEA and amiodarone in biological samples is crucial for research and therapeutic drug monitoring.
The extensive tissue accumulation of DEA is directly linked to its biological effects, which include both contributing to amiodarone's toxicity and potential therapeutic applications.
The following diagram illustrates the key cellular pathways and effects mediated by DEA accumulation:
Key cellular pathways influenced by desethylamiodarone.
The tissue distribution and biological activity of DEA have significant implications for the use of amiodarone and future drug development.
DEA exerts Class I and Class III antiarrhythmic effects by blocking cardiac sodium and potassium channels. The table below summarizes its key electrophysiological actions.
| Target/Effect | Experimental Model | Key Findings | Significance |
|---|---|---|---|
| Voltage-Gated Sodium Channels (NaV1.5) | CHO cells expressing human NaV1.5 [1] | Blocks peak INa,P; Alters steady-state fast-inactivation; Increases late sodium current (INa,L) and window current [1] | Contributes to Class I antiarrhythmic action; Pro-arrhythmic potential in certain contexts [1] |
| Action Potential & ECG Parameters | In vivo rat model [2] | Concentration-dependent increases in QRS, QT, and QTc intervals; More potent than amiodarone [2] | Demonstrates potent Class I & III effects; Explains significant clinical activity of the metabolite [2] |
DEA demonstrates significant anti-proliferative and pro-apoptotic effects across various cancer cell lines, as summarized in the table below.
| Effect | Experimental Model | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Inhibition of Proliferation & Metastasis | T24 bladder carcinoma; B16-F10 melanoma; MDA-MB-231 breast cancer [3] [4] [5] | Reduced cell viability; Inhibited colony formation; Limited lung metastasis in vivo [3] [4] [5] | Cell cycle arrest in G0/G1 phase; Inhibition of pro-survival kinases Akt and ERK [3] [4] |
| Induction of Apoptosis | T24 bladder carcinoma; B16-F10 melanoma; MDA-MB-231 breast cancer [3] [4] [5] | Phosphatidylserine externalization; Caspase-3 activation; PARP cleavage; Shift in Bax/Bcl-2 ratio [3] [4] | Activation of both intrinsic (mitochondrial) and extrinsic apoptosis pathways [3] |
| Mitochondrial Dysfunction | Isolated rat mitochondria; MDA-MB-231 cells [5] | Collapse of mitochondrial membrane potential (ΔΨm); Induction of permeability transition (mPT); Fragmentation of network [3] [5] | Disruption of cellular energy production (reduced ATP) and release of pro-apoptotic factors [5] |
DEA's anti-cancer effects are more potent than its parent compound, amiodarone [5]. It accumulates extensively in tissues like the lungs and liver, reaching concentrations 100 to 1000 times higher than in plasma [6] [4], which may be leveraged for organ-specific cancers.
For researchers aiming to study DEA's mechanisms, here are detailed methodologies for core assays from the cited literature.
DEA is primarily formed from amiodarone via N-deethylation catalyzed by cytochrome P450 enzymes, mainly CYP3A4 [1]. The following diagram illustrates its metabolic origin and primary pharmacodynamic pathways.
Overview of DEA's origin and multi-target pharmacodynamics.
Amiodarone is a potent Class III antiarrhythmic agent used extensively for treating various supraventricular and ventricular arrhythmias. The pharmacological profile of amiodarone is remarkably complex, possessing electrophysiological characteristics of all Vaughan Williams classes (I-IV), though it is primarily classified as a Class III agent. Amiodarone has a long elimination half-life ranging from 30 to 120 days, permitting once-daily dosing but complicating therapeutic monitoring. During long-term therapy, the primary metabolite desethylamiodarone (also known as mono-N-desethylamiodarone or MDEA) can approach or even exceed the concentration of the parent drug, contributing significantly to both therapeutic and toxic effects. The typical therapeutic plasma concentration range for amiodarone is 0.5 to 2.5 mg/L, with considerable inter-individual variability observed in patients administered the same dose.
The clinical need for precise quantification of both amiodarone and desethylamiodarone stems from their narrow therapeutic index and potentially severe adverse effects, which include thyroid dysfunction (both hypo- and hyperthyroidism), pulmonary fibrosis, hepatotoxicity, and various cutaneous, neurological, and gastrointestinal manifestations. Approximately 15% of patients experience adverse effects during the first year of amiodarone use, increasing to 50% during long-term treatment. Since many of these side effects are dose-dependent, conscientious therapeutic drug monitoring is essential to ensure efficacy while minimizing toxicity. The structural similarity between amiodarone and desethylamiodarone, along with their presence in complex biological matrices like plasma, necessitates highly specific analytical methods for accurate quantification, making HPLC-ESI-MS-MS the gold standard technique for this application.
The HPLC-ESI-MS-MS system represents a sophisticated analytical platform that combines the separation power of high-performance liquid chromatography with the exceptional sensitivity and specificity of tandem mass spectrometry. The system configuration optimized for desethylamiodarone quantification consists of several integrated components that work in concert to achieve precise and reliable results.
HPLC System: The method utilizes a conventional high-performance liquid chromatography system with binary pumping capability, degasser, thermostatted autosampler, and column compartment. The separation is performed on a 5 μm Symmetry C18 column (150 × 3.0 mm internal diameter) maintained at ambient temperature. The mobile phase consists of acetonitrile-0.1% formic acid (46:54, v/v) delivered at a flow rate of 0.5 mL/min. This chromatographic condition provides optimal separation of amiodarone, desethylamiodarone, and the internal standard while minimizing matrix effects and maintaining reasonable run times.
Mass Spectrometer: The detection is performed using an ion trap mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. The electrospray ionization technique is considered a "gentle" ionization method that produces abundant protonated molecules [M+H]+ with minimal fragmentation. Key MS parameters include: capillary voltage optimized for maximum response, drying gas temperature and flow rate adjusted for efficient desolvation, and collision energy parameters optimized for each specific transition. The ion trap mass analyzer provides the capability for multiple stages of mass analysis (MSn), further enhancing specificity for confirmatory analysis.
Table 1: Optimal HPLC-ESI-MS-MS Instrument Parameters for Desethylamiodarone Quantification
| Parameter | Specification | Notes |
|---|---|---|
| HPLC Column | Symmetry C18 (150 × 3.0 mm, 5 μm) | Waters Corporation |
| Mobile Phase | Acetonitrile-0.1% formic acid (46:54, v/v) | Isocratic elution |
| Flow Rate | 0.5 mL/min | Optimal for ESI compatibility |
| Injection Volume | 5-50 μL | Dependent on sensitivity requirements |
| ESI Ionization | Positive ion mode | [M+H]+ formation |
| Source Temperature | 350°C | Optimal desolvation |
| Desolvation Gas | Nitrogen (high purity) | 12 L/min flow rate |
The mass spectrometric detection of amiodarone and its metabolite leverages the unique fragmentation patterns of these compounds to achieve highly specific quantification. In the positive electrospray ionization mode, amiodarone (molecular weight 645.3 g/mol) produces a predominant precursor ion at m/z 646 [M+H]+, while desethylamiodarone (molecular weight 617.3 g/mol) generates its primary precursor ion at m/z 618 [M+H]+. The internal standard tamoxifen produces a precursor ion at m/z 372 [M+H]+.
Fragmentation Patterns: Following ionization, precursor ions are selectively isolated in the ion trap and subjected to collision-induced dissociation (CID) using an appropriate collision energy. The major product ion for amiodarone is observed at m/z 201, representing the benzofuran moiety, while desethylamiodarone fragments to yield a product ion at m/z 201 as well. Tamoxifen, used as the internal standard, fragments to produce characteristic product ions that do not interfere with the analyte transitions. The use of Multiple Reaction Monitoring provides exceptional specificity by monitoring the transition from specific precursor ions to their characteristic product ions.
Specificity Enhancement: The combination of chromatographic retention time and specific mass transitions provides a two-dimensional confirmation of analyte identity that is far superior to single-dimensional techniques like UV detection. This specificity is particularly crucial for differentiating the analytes from potentially interfering endogenous compounds in the plasma matrix. The electrospray ionization technique is well-suited for these relatively hydrophobic compounds, providing efficient ionization and stable ion current throughout the analysis.
Table 2: Mass Spectrometric Transitions for Amiodarone and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| Amiodarone | 646 | 201 | 28-32 | 100-200 |
| Desethylamiodarone | 618 | 201 | 28-32 | 100-200 |
| Tamoxifen (IS) | 372 | 129 | 15-20 | 100-200 |
The sample preparation protocol is a critical component of the analytical method, significantly impacting overall method performance, sensitivity, and reproducibility. The optimized solid-phase extraction procedure for desethylamiodarone and amiodarone from human plasma utilizes mixed-mode cation exchange cartridges (Oasis MCX) that provide both hydrophobic and ion-exchange mechanisms for selective extraction.
Step 1: Sample Pretreatment: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity. Transfer 1 mL of plasma into a clean polypropylene tube. Add 50 μL of internal standard working solution (tamoxifen at 1 μg/mL in methanol) to each sample. Vortex mix for 30 seconds to ensure proper incorporation of the internal standard. The internal standard corrects for variability in extraction efficiency and instrument response.
Step 2: Cartridge Conditioning: Condition Oasis MCX cartridges (1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of purified water. Do not allow the sorbent to dry completely after conditioning. Apply the pretreated plasma samples to the conditioned cartridges at a flow rate not exceeding 1 mL/min. The mixed-mode sorbent retains the basic analytes through both reversed-phase and cation-exchange mechanisms.
Step 3: Washing and Elution: Wash the cartridges sequentially with 1 mL of 2% (v/v) formic acid in water and 1 mL of methanol. The acid wash removes interfering acidic and neutral compounds while the methanol wash removes additional non-polar interferences. Elute the retained analytes with 1 mL of methylene chloride-isopropanol-ammonia hydroxide (78:20:2, v/v/v) into clean collection tubes. The basic elution solvent disrupts the ion-exchange interaction while the organic components solubilize the hydrophobic analytes.
Step 4: Sample Reconstitution: Evaporate the eluents to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extracts with 100 μL of mobile phase (acetonitrile-0.1% formic acid, 46:54, v/v) by vortex mixing for 30 seconds. Transfer the reconstituted samples to autosampler vials for analysis. The overall extraction efficiency for this procedure exceeds 89% for both amiodarone and desethylamiodarone, providing excellent recovery with minimal matrix effects.
While the solid-phase extraction method described above provides excellent clean-up and recovery, alternative sample preparation approaches may be employed depending on laboratory resources and specific application requirements.
Protein Precipitation: For high-throughput applications, protein precipitation represents a simpler, though less specific, alternative. Add 2 volumes of acetonitrile to plasma samples, vortex mix for 30 seconds, centrifuge at 10,000 × g for 10 minutes, and collect the supernatant for analysis. While this method is rapid, it provides less extensive sample clean-up and may result in more significant matrix effects.
Liquid-Liquid Extraction: Traditional liquid-liquid extraction using methyl tert-butyl ether (MTBE) or dichloromethane under basic conditions can also provide effective extraction. Adjust plasma pH to 9-10 with ammonium hydroxide, add organic solvent, vortex mix, centrifuge, and collect the organic layer. This method offers good recovery but may co-extract more interfering compounds compared to solid-phase extraction.
The HPLC-ESI-MS-MS method for quantification of desethylamiodarone and amiodarone has been rigorously validated according to international guidelines for bioanalytical method validation. The validation parameters establish the method's reliability, specificity, and suitability for its intended purpose in both clinical monitoring and pharmacokinetic studies.
Linearity and Range: The method demonstrates excellent linearity over the concentration range of 0.001 to 2.5 mg/L for desethylamiodarone and 0.001 to 5.0 mg/L for amiodarone, covering subtherapeutic to toxic concentrations. The coefficient of determination (r²) typically exceeds 0.999, indicating a strong linear relationship between concentration and response. The lower limit of quantification (LLOQ) is established at 0.5 μg/L for desethylamiodarone and 1.0 μg/L for amiodarone, with accuracy and precision meeting acceptance criteria (±20%).
Accuracy and Precision: Within-run accuracy for quality control samples ranges between 95% and 108% of the target concentration, with coefficients of variation (CV) less than 8%. Between-run precision also meets acceptance criteria, with CV values typically below 10% across the quantification range. The use of a stable isotope-labeled internal standard would further improve precision but tamoxifen has demonstrated acceptable performance as a structural analog.
Specificity and Selectivity: The method exhibits high specificity with no significant interference from endogenous plasma components or commonly co-administered medications. The combination of chromatographic retention time and unique multiple reaction monitoring transitions provides a two-dimensional confirmation of analyte identity that significantly reduces the potential for false positives.
Table 3: Method Validation Summary for Desethylamiodarone and Amiodarone Quantification
| Validation Parameter | Desethylamiodarone | Amiodarone |
|---|---|---|
| Linear Range (mg/L) | 0.001-2.5 | 0.001-5.0 |
| Lower Limit of Quantification (μg/L) | 0.5 | 1.0 |
| Extraction Recovery (%) | >89% | >89% |
| Within-Run Accuracy (% of target) | 95-108% | 95-108% |
| Within-Run Precision (CV%) | <8% | <8% |
| Matrix Effect | Minimal suppression | Minimal suppression |
Comprehensive stability assessment is essential for establishing appropriate sample handling and storage conditions. The analytes demonstrate acceptable stability under various conditions relevant to laboratory practice.
Short-Term Stability: Amiodarone and desethylamiodarone are stable in plasma for at least 24 hours at room temperature and for 72 hours at 4°C. Processed samples in the autosampper (maintained at 10°C) remain stable for at least 48 hours, allowing for batch analysis of large sample sets.
Long-Term Stability: For long-term storage, plasma samples remain stable for at least 6 months when maintained at -70°C. Freeze-thaw stability studies demonstrate no significant degradation after three complete freeze-thaw cycles when samples are thawed at room temperature and refrozen at -70°C.
Robustness: The method exhibits good robustness with respect to minor variations in mobile phase composition (±5%), flow rate (±0.05 mL/min), and column temperature (±5°C). The retention times and peak areas remain consistent across these variations, demonstrating the method's suitability for routine application in different laboratory environments.
The following workflow diagram illustrates the complete analytical procedure for the quantification of desethylamiodarone and amiodarone in human plasma, from sample collection to data analysis:
The validated HPLC-ESI-MS-MS method for desethylamiodarone and amiodarone quantification has diverse applications in clinical pharmacology, therapeutic drug monitoring, and pharmacokinetic research.
Therapeutic Drug Monitoring: The method is ideally suited for routine therapeutic drug monitoring of patients receiving long-term amiodarone therapy. The simultaneous quantification of both parent drug and active metabolite provides a more comprehensive pharmacokinetic profile than monitoring amiodarone alone. This is particularly important given that desethylamiodarone can accumulate to concentrations equal to or exceeding those of the parent compound during chronic therapy. The method's sensitivity allows for precise quantification at the lower end of the therapeutic range, supporting dose optimization.
Pharmacokinetic Studies: The method has been successfully applied in pharmacokinetic studies investigating the complex disposition characteristics of amiodarone. The long elimination half-life (30-120 days) and extensive tissue distribution of amiodarone present unique challenges for pharmacokinetic characterization that require highly sensitive and specific analytical methods. The ability to quantify both amiodarone and desethylamiodarone simultaneously provides valuable insights into the metabolic clearance of amiodarone and the potential contribution of desethylamiodarone to overall pharmacological activity.
Drug Interaction Studies: Amiodarone is known to interact with numerous medications, and the HPLC-ESI-MS-MS method can be adapted to study these interactions. The specificity of mass spectrometric detection allows for the incorporation of additional analytes to assess potential metabolic interactions, particularly those involving the CYP450 enzymes responsible for amiodarone metabolism (primarily CYP3A4 and CYP2C8).
Successful implementation of the HPLC-ESI-MS-MS method for desethylamiodarone quantification requires attention to several potential challenges that may arise during method establishment.
Matrix Effects Assessment: Despite the efficient sample clean-up provided by solid-phase extraction, matrix effects should be rigorously evaluated during method validation. Use post-column infusion experiments to identify regions of ion suppression or enhancement, and employ matrix-matched calibration standards to compensate for any residual matrix effects. The use of a stable isotope-labeled internal standard for each analyte would provide the optimal compensation for matrix effects, though tamoxifen has proven adequate as a non-isotopic internal standard.
System Carryover Prevention: Given the potent nature of amiodarone and the need to quantify low concentrations, system carryover must be minimized. Include extensive wash steps in the autosampler needle wash program using a solvent with strong elution capability (e.g., 50:50 acetonitrile:methanol with 0.1% formic acid). Periodically inspect blank samples following high-concentration calibrators or quality control samples to confirm absence of carryover.
Chromatographic Performance Maintenance: The chromatographic performance may degrade over time due to accumulation of matrix components on the column. Implement a regular column cleaning regimen using stepped gradients of strong solvents. Monitor system suitability parameters including retention time stability, peak symmetry, and resolution between critical pairs to ensure consistent performance.
The HPLC-ESI-MS-MS method detailed in these application notes provides a robust, sensitive, and specific approach for the simultaneous quantification of amiodarone and its pharmacologically active metabolite desethylamiodarone in human plasma. The method leverages the exceptional selectivity of tandem mass spectrometry with the efficient sample clean-up afforded by mixed-mode solid-phase extraction to overcome the limitations of previous methodologies that relied on less specific detection techniques.
The comprehensive validation data demonstrate that the method meets all accepted criteria for bioanalytical method validation, with excellent sensitivity, accuracy, precision, and linearity across the clinically relevant concentration range. The detailed protocols and troubleshooting guidance support successful implementation in laboratory settings engaged in therapeutic drug monitoring, clinical research, or pharmacokinetic studies.
As amiodarone continues to be widely prescribed for serious cardiac arrhythmias despite its complex pharmacokinetics and potential for serious adverse effects, the availability of reliable analytical methods for quantifying both the parent drug and its active metabolite remains essential for optimizing therapy and minimizing toxicity. The HPLC-ESI-MS-MS method described herein represents a significant advancement in our ability to monitor amiodarone therapy effectively.
Desethylamiodarone (DEA) is the primary pharmacologically active metabolite of the antiarrhythmic drug amiodarone (AMI). Therapeutic Drug Monitoring (TDM) of both compounds is essential in clinical practice due to amiodarone's narrow therapeutic window (0.5-2.5 mg/L) and the strong correlation between elevated plasma concentrations and serious adverse effects including thyroid dysfunction, pulmonary toxicity, and hepatic damage [1]. The extensive accumulation of DEA in plasma and tissues during long-term therapy, often approaching or exceeding parent drug concentrations, necessitates simultaneous monitoring of both compounds for comprehensive pharmacokinetic assessment and personalized dosing [2].
Sample preparation represents a critical step in bioanalysis, with solid-phase extraction (SPE) emerging as a powerful technique for isolating analytes from complex biological matrices like plasma. SPE effectively reduces matrix effects, removes interfering components, and concentrates target analytes, thereby significantly enhancing the sensitivity and specificity of subsequent chromatographic analysis [2]. These application notes provide detailed protocols for the efficient extraction of DEA from human plasma using SPE methodologies, enabling reliable quantification for TDM applications.
This protocol details the simultaneous extraction of both amiodarone and desethylamiodarone from human plasma using Oasis MCX mixed-mode cation exchange cartridges (1 mL, 30 mg) as described by the seminal method with modifications [2] [3].
Materials and Reagents:
Protocol Workflow:
Detailed Procedural Steps:
SPE Cartridge Conditioning:
Sample Preparation and Loading:
Washing Steps:
Elution:
Post-Extraction Processing:
Microextraction by Packed Sorbent (MEPS): MEPS represents a miniaturized, automated approach to sample preparation using 1-4 mg of sorbent material packed inside a syringe barrel [4].
Stable Isotope Dilution Approach: For highest accuracy in LC-MS/MS applications, stable isotope-labeled internal standards (amiodarone-D₄ and desethylamiodarone-D₄) provide optimal correction for extraction variability and matrix effects [5] [6].
Liquid Chromatography Conditions:
Mass Spectrometry Detection:
Table 1: Analytical Performance Characteristics of SPE Methods for DEA Extraction
| Validation Parameter | Performance Characteristics | Experimental Conditions |
|---|---|---|
| Linear Range | 0.01-40.0 mg/L [5] | 12 calibrators, four replicates each |
| Limit of Detection | 1.9 μg/L in plasma [5] | Signal-to-noise ratio >3:1 |
| Lower Limit of Quantification | 2.5 μg/L in plasma [5] | Signal-to-noise ratio >10:1, CV <20% |
| Extraction Recovery | 90.2% (range 80.0-94.7%) for DEA [5] | Comparison of extracted vs. unextracted samples |
| Within-Run Precision | CV <8% for quality-control samples [2] | Six replicates at three concentrations |
| Between-Run Precision | CV <8% for both compounds [5] | 12 runs over different days |
| Carry-over | <20% of LLOQ [7] | Injection of blank after high calibrator |
| Stability | 24h ambient, 72h 4°C [7] | Three freeze-thaw cycles at -20°C |
Table 2: Comparison of Sample Preparation Techniques for DEA Extraction from Plasma
| Technique | Extraction Efficiency | Advantages | Limitations |
|---|---|---|---|
| Mixed-Mode SPE | ~90% recovery [5] | Excellent clean-up, high reproducibility | Moderate solvent consumption |
| MEPS | ~60% recovery [4] | Minimal sample/solvent volume, automation | Limited sorbent capacity |
| Liquid-Liquid Extraction | 59.9-97.6% recovery [8] | Simple implementation, no columns required | Emulsion formation potential |
| Protein Precipitation | <60% recovery [4] | Rapid, minimal steps | Poor selectivity, matrix effects |
Recovery Optimization:
Matrix Effects Mitigation:
Chromatographic Performance:
The validated SPE methods enable reliable quantification of DEA for various clinical applications:
Therapeutic Drug Monitoring:
Pharmacokinetic Studies:
Toxicological Investigations:
The mixed-mode cation exchange SPE protocol provides a robust, reproducible methodology for extracting desethylamiodarone from human plasma with excellent recovery (>90%) and minimal matrix interference. When coupled with LC-MS/MS detection, this approach enables specific, sensitive quantification suitable for clinical TDM applications. The method's reliability has been demonstrated through extensive validation, confirming its suitability for routine analysis in clinical laboratories supporting personalized amiodarone therapy.
Amiodarone, a potent class III antiarrhythmic agent, remains one of the most prescribed medications for managing both atrial and ventricular arrhythmias despite its potential for serious adverse effects. The therapeutic monitoring of amiodarone and its primary metabolite, desethylamiodarone, is critically important in clinical practice due to their narrow therapeutic index and complex pharmacokinetic profile. Amiodarone exhibits unusual pharmacokinetics with extensive tissue distribution and an exceptionally long elimination half-life ranging from 35-68 days, while desethylamiodarone demonstrates an even longer half-life of 31-110 days [1]. The active metabolite desethylamiodarone not only contributes significantly to the therapeutic effects but also to the adverse effect profile, including thyroid dysfunction through interaction with nuclear thyroid hormone receptors [2]. Therapeutic drug monitoring is therefore essential for personalized pharmacotherapy, particularly in patients undergoing surgical ablation for atrial fibrillation where maintaining sinus rhythm is crucial [3].
The structural similarity between amiodarone, desethylamiodarone, and thyroid hormones underpins one of the key mechanisms of action and toxicity. Research has demonstrated that desethylamiodarone has substantial affinity for nuclear thyroid hormone receptors across multiple tissues with KD values of 8.6 µM in lymphocytes, 35.0 µM in atrial tissue, and 26.9 µM in ventricular tissue [2]. At typical therapeutic concentrations (approximately 4 µM or 2.7 µg/mL), desethylamiodarone would partially saturate nuclear thyroid hormone receptors in cardiac tissues, providing a mechanism for the hypothyroid-like electrophysiological effects observed with amiodarone therapy [2]. Additionally, both compounds interact with cardiac ion channels, including voltage-gated sodium channels, with desethylamiodarone potentially having greater pro-arrhythmic effects under certain conditions [4].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for simultaneous quantification of amiodarone and desethylamiodarone in biological matrices due to its superior selectivity, specificity, and precision compared to immunoassays or conventional HPLC methods. The fundamental principle involves chromatographic separation followed by electrospray ionization and multiple reaction monitoring (MRM) for highly selective detection [5]. The critical analytical challenges include addressing the extensive protein binding of these compounds, managing potential matrix effects, and achieving adequate sensitivity given their relatively low therapeutic concentrations (0.5-2.5 mg/L for both compounds) [3].
Recent advances in LC-MS/MS technology have significantly improved the analysis of these compounds. The summation of MRM (SMRM) transitions approach can enhance detection sensitivity for large molecules by superimposing ion signals from multiple MRM transitions, though this technique is more beneficial for macromolecules than small molecules like amiodarone and desethylamiodarone which typically form singly charged ions [5]. For sensitivity optimization in electrospray ionization (ESI), key parameters include capillary voltage positioning, nebulizing gas flow and temperature, and desolvation conditions. Strategic optimization of these parameters can yield two to threefold sensitivity improvements [6]. The positioning of the capillary tip in relation to the sampling orifice is particularly important – at slower flow rates (e.g., 0.2-0.3 mL/min), the capillary can be positioned closer to the orifice, increasing ion plume density and improving ionization efficiency [6].
Table 1: Optimal MRM Transitions and Parameters for Amiodarone and Desethylamiodarone
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
|---|---|---|---|---|
| Amiodarone | 646 | 135 | 25-30 | ESI+ |
| Desethylamiodarone | 618 | 135 | 20-25 | ESI+ |
| Internal Standard | Compound-dependent | Compound-dependent | Optimized | ESI+ |
Protein precipitation provides a rapid, economical extraction method suitable for high-throughput applications where maximum sensitivity is not required:
SPE provides superior clean-up and better recovery for low concentration samples, though it is more time-consuming:
The following diagram illustrates the complete sample preparation and analysis workflow:
Rigorous method validation is essential to ensure reliable quantification of amiodarone and desethylamiodarone for clinical research and therapeutic drug monitoring applications. The developed LC-MS/MS methods demonstrate excellent analytical performance with validation parameters meeting regulatory standards.
Table 2: Analytical Performance Characteristics of Validated LC-MS/MS Methods
| Validation Parameter | Amiodarone Performance | Desethylamiodarone Performance | Acceptance Criteria |
|---|---|---|---|
| Linear Range | 25-2500 ng/mL [7] | 2.5-1250 ng/mL [7] | R² > 0.995 |
| LLOQ | 25 ng/mL [7] | 2.5 ng/mL [7] | Accuracy 80-120%, CV < 20% |
| Precision (CV%) | <15% at all QC levels [7] | <15% at all QC levels [7] | Within ±15% of nominal |
| Accuracy (%) | 85-115% at all QC levels [7] | 85-115% at all QC levels [7] | Within ±15% of nominal |
| Extraction Recovery | Consistent and reproducible | Consistent and reproducible | >70% with minimal variability |
| Matrix Effects | No significant suppression/enhancement | No significant suppression/enhancement | IS normalized MF 85-115% |
The therapeutic reference range for both amiodarone and desethylamiodarone in clinical practice is generally 0.5-2.5 mg/L (approximately 0.77-3.86 µM for amiodarone and 0.81-4.04 µM for desethylamiodarone) [3]. At steady state, the serum concentration of desethylamiodarone relates to amiodarone concentration by a Michaelis-Menten type function, yielding a Km of 2.45 µmol/L for amiodarone and a maximal desethylamiodarone concentration of 3.61 µmol/L [1]. The metabolite-to-parent ratio (DEA/AMI) typically ranges from 0.5 to 2.0 in treated patients and may provide additional clinical information beyond individual drug concentrations [3].
The application of LC-MS/MS for quantifying amiodarone and desethylamiodarone extends beyond routine therapeutic drug monitoring into advanced clinical research and pharmacological studies. Recent investigations have explored the complex electrophysiological effects of both compounds, particularly their interactions with cardiac voltage-gated sodium channels. Research demonstrates that both amiodarone and desethylamiodarone alter the apparent valence of steady-state fast-inactivation and preferentially block peak conductance in mutant sodium channels (ΔKPQ) associated with Long QT Syndrome type 3 [4]. Interestingly, both compounds significantly increase late sodium currents and window currents, suggesting potential pro-arrhythmic effects that may counterbalance their therapeutic antiarrhythmic benefits [4].
Emerging research applications include:
Recent methodological advances include the development of simultaneous quantification protocols for amiodarone, desethylamiodarone, and other antiarrhythmic agents like mexiletine in human plasma and serum [8]. These multiplexed assays enhance research efficiency and enable comprehensive pharmacokinetic profiling in patients receiving combination antiarrhythmic therapy. The continued refinement of LC-MS/MS technology promises further improvements in detection sensitivity, analytical throughput, and method robustness for these clinically important compounds.
Successful implementation of LC-MS/MS methods for amiodarone and desethylamiodarone analysis requires attention to several potential technical challenges:
Regular quality control procedures including the analysis of blank samples, calibration standards, and quality control samples at low, medium, and high concentrations should be implemented to ensure ongoing method reliability. Participation in external quality assessment programs when available further validates method performance in the context of clinical research applications.
Desethylamiodarone (DEA) is the primary active metabolite of the potent antiarrhythmic drug amiodarone (AM). Amiodarone itself is a Class III antiarrhythmic agent with additional properties from other classes, making it highly effective for managing various cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia [1]. However, its use is complicated by a complex pharmacokinetic profile and the potential for serious extra-cardiac side effects, such as pulmonary fibrosis, thyroid dysfunction, and liver injury [1] [2]. The therapeutic drug monitoring (TDM) of both amiodarone and its metabolite is crucial due to amiodarone's large volume of distribution, exceptionally long half-life (50-60 days), and the fact that desethylamiodarone possesses antiarrhythmic activity comparable to the parent compound [1]. Furthermore, understanding the distribution of these compounds, particularly in tissues like the lungs where amiodarone tends to accumulate, is vital for investigating its toxicity profile [3] [2]. This document provides detailed chromatographic methods and protocols for the precise determination of desethylamiodarone and amiodarone in various biological matrices, supporting TDM, pharmacokinetic studies, and toxicity research.
The following sections outline specific, validated methods for the extraction and chromatographic analysis of desethylamiodarone.
This protocol, based on the first HPLC method utilizing Microextraction by Packed Sorbent (MEPS) for sample preparation, is designed for the simultaneous determination of amiodarone and desethylamiodarone in human plasma. It is characterized by its simplicity and speed, making it suitable for high-throughput TDM [4].
Sample Preparation (MEPS):
Chromatographic Conditions:
| Parameter | Result for Amiodarone | Result for Desethylamiodarone |
|---|---|---|
| Linearity Range | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9976 | ≥ 0.9976 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.1 µg/mL |
| Imprecision (% CV) | ≤ 6.67% | ≤ 6.67% |
| Inaccuracy (% Bias) | Within ±9.84% | Within ±9.84% |
| Mean Recovery | 58.6% - 68.2% | 58.6% - 68.2% |
For applications requiring higher sensitivity, such as detailed pharmacokinetic studies in small animal models, UPLC-MS/MS is the preferred method. This protocol allows for the simultaneous analysis of amiodarone, desethylamiodarone, and related compounds with excellent sensitivity [5].
Sample Preparation (Protein Precipitation):
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Amiodarone | Desethylamiodarone |
|---|---|---|
| Calibration Range | 1 - 200 ng/mL | 0.1 - 20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.1 ng/mL |
| Intra-/Inter-day Accuracy | -14.8% to 10.9% | -14.8% to 10.9% |
| Intra-/Inter-day Precision (% CV) | ≤ 13.3% | ≤ 13.3% |
| Mean Recovery | > 82.1% | > 82.1% |
Analyzing tissue samples presents unique challenges due to the complex matrix. The following workflow, adapted from a method for determining desethylamiodarone in dog lung, involves homogenization, extraction, and purification [3].
The following diagram illustrates the logical workflow for processing a tissue sample, from collection to analysis.
Detailed Steps:
The following table provides a consolidated overview of the key characteristics of the different chromatographic methods discussed, facilitating easy comparison and selection for specific research needs.
Table 1: Comprehensive Comparison of Chromatographic Methods for Desethylamiodarone Analysis
| Method Feature | HPLC-UV with MEPS (Plasma) [4] | UPLC-MS/MS (Plasma) [5] | HPLC-MS (Tissue) [3] | HPLC-UV with SPE (Plasma) [7] |
|---|---|---|---|---|
| Analytical Technique | HPLC-UV | UPLC-MS/MS | HPLC-MS | HPLC-UV |
| Sample Matrix | Human Plasma | Rat Plasma | Dog Lung Tissue | Human Serum/Plasma |
| Sample Prep Method | Microextraction by Packed Sorbent (MEPS) | Protein Precipitation (Acetonitrile) | Enzymatic Digestion, Prep HPLC | Solid-Phase Extraction (SPE) |
| Linear Range | 0.1 - 10 µg/mL | 0.1 - 20 ng/mL | Not Specified | 0.25 - 4.0 µg/mL |
| LOQ/LLOQ | 0.1 µg/mL | 0.1 ng/mL | Not Specified | 0.25 µg/mL |
| Run Time | < 5 min | Not Specified | Not Specified | Not Specified |
| Key Advantage | Fast, low solvent use, high-throughput | Ultra-high sensitivity, specificity | Designed for complex tissue matrices | Improved reproducibility for small volumes |
The chromatographic separation and accurate quantification of desethylamiodarone are fundamental to understanding the pharmacokinetics, efficacy, and toxicity profile of amiodarone therapy. The methods detailed herein, ranging from the robust and cost-effective HPLC-UV to the highly sensitive UPLC-MS/MS, provide researchers with a toolkit adaptable to various requirements, including high-throughput TDM, sensitive preclinical pharmacokinetics, and targeted tissue distribution studies. The provided protocols, validation data, and comparative tables serve as a practical guide for implementing these analyses in a drug development and clinical research setting.
The simultaneous determination of amiodarone (AM) and its major metabolite N-desethylamiodarone (DEA) in human plasma is critical for Therapeutic Drug Monitoring (TDM). Due to amiodarone's narrow therapeutic index (0.5-2.5 mg/L) and potential for severe adverse effects, precise monitoring is essential to ensure efficacy while minimizing toxicity [1] [2] [3]. The methods outlined here—HPLC-UV and LC-MS/MS—provide reliable frameworks for accurate quantification in a research and clinical setting.
The table below compares the key characteristics of two established analytical methods.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods
| Feature | HPLC-UV Method [1] | LC-MS/MS Method [2] |
|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with Ultraviolet detection | Liquid Chromatography-Tandem Mass Spectrometry |
| Sample Preparation | Liquid-liquid extraction | Solid-phase extraction (mixed-mode) |
| Linear Range | 0.3 - 6.0 mg/L | Not explicitly stated, but covers subtherapeutic to toxic levels |
| Limit of Quantification | 0.3 mg/L | More sensitive than HPLC-UV |
| Analysis Time | Rapid (with Rocket column technology) | Not specified |
| Imprecision | < 6% at therapeutic concentrations | Excellent specificity and signal-to-noise ratio |
| Key Advantage | Cost-effective, readily available equipment | Superior specificity and sensitivity, robust sample clean-up |
This protocol is adapted from a method that uses a simple liquid-liquid extraction and isocratic elution [1].
1. Reagents and Materials
2. Sample Preparation (Liquid-Liquid Extraction) 1. Pipette 1 mL of human plasma or serum into a glass tube. 2. Add the internal standard solution. 3. Mix the sample, then add the extraction solvent (e.g., methylene chloride). 4. Vortex-mix vigorously for several minutes to ensure complete extraction. 5. Centrifuge the samples to separate the organic and aqueous layers. 6. Transfer the lower organic layer to a new, clean tube. 7. Evaporate the organic layer to dryness under a gentle stream of nitrogen or air. 8. Reconstitute the dry residue in the HPLC mobile phase, ready for injection.
3. Instrumental Conditions
This protocol, based on a method using an ion trap mass spectrometer, offers high specificity and is ideal for complex matrices [2].
1. Reagents and Materials
2. Sample Preparation (Solid-Phase Extraction) 1. Condition the SPE cartridge with methanol and then water or a buffer. 2. Load the plasma sample (e.g., 1 mL), which may be acidified, onto the cartridge. 3. Wash the cartridge with water and a wash solution (e.g., 2% formic acid in water) to remove interfering compounds. 4. Elute the analytes (AM and DEA) using an organic solvent like methylene chloride:isopropanol (e.g., 80:20, v/v) with ammonia. 5. Evaporate the eluate to dryness and reconstitute in the LC mobile phase for injection.
3. Instrumental Conditions
The following diagram illustrates the logical progression of the analytical process, from sample collection to data analysis, which is common to both HPLC-UV and LC-MS/MS methods.
Amiodarone is a potent Class III antiarrhythmic agent used for treating various supraventricular and ventricular arrhythmias. Its pharmacokinetics are characterized by a very long serum elimination half-life, ranging from 30 to 120 days, which contributes to significant inter-individual variability in serum concentrations among patients administered the same dose. Desethylamiodarone (DEA), the primary metabolite of amiodarone, is pharmacologically active and can approach or even exceed the concentration of the parent drug during long-term therapy. Therapeutic drug monitoring (TDM) is crucial for amiodarone due to its narrow therapeutic index and potential for severe adverse effects, including thyroid dysfunction (both hypo- and hyperthyroidism), pulmonary fibrosis, and toxicities affecting the liver, skin, and nervous system. Some of these side effects are dose-dependent, emphasizing the need to apply the lowest effective dose and perform conscientious drug monitoring. Research has confirmed that maintaining sinus rhythm after surgical ablation for atrial fibrillation is achievable with amiodarone therapy, with one study reporting an 83% success rate at measured serum concentrations, though monitoring clinical response remains essential [1] [2].
The extensive tissue distribution of both amiodarone and desethylamiodarone further complicates therapy. During long-term treatment, these compounds accumulate in various tissues, with particularly high concentrations found in fat, liver, lung, and adrenal glands. This widespread deposition is associated with morphologic changes, including the development of lysosomal inclusion bodies similar to those seen in lipidoses, which underlie many of amiodarone's unwanted effects on organs such as skin, liver, and lung. Consequently, therapeutic monitoring must account for both plasma concentrations and tissue accumulation patterns to optimize efficacy while minimizing toxicity [3].
The HPLC-ESI-MS/MS method represents the gold standard for determining amiodarone and desethylamiodarone concentrations in human plasma, offering superior specificity and sensitivity compared to conventional HPLC-UV methods. This technique combines efficient chromatographic separation with the selective detection capabilities of tandem mass spectrometry, enabling reliable quantification even at subtherapeutic concentrations [2].
The following diagram illustrates the complete analytical workflow for the therapeutic drug monitoring of amiodarone and desethylamiodarone using HPLC-ESI-MS/MS:
Diagram Title: Analytical Workflow for Amiodarone and Desethylamiodarone TDM
This workflow outlines the sequential steps from sample collection to clinical interpretation for the therapeutic drug monitoring of amiodarone and its active metabolite.
Table 1: Serum Concentration Ranges and Tissue Distribution of Amiodarone and Desethylamiodarone
| Matrix | Analyte | Therapeutic Range | Toxic Concentration | Notes |
|---|---|---|---|---|
| Plasma/Serum | Amiodarone | 0.5-2.5 mg/L | >2.5 mg/L | Typical target range for antiarrhythmic efficacy [2] |
| Plasma/Serum | Desethylamiodarone | 0.19-2.63 mg/L | Not established | Can approach/exceed parent drug concentration during long-term therapy [1] |
| Myocardial Tissue | Amiodarone | Not established | Not established | Linear relationship with oral dose [2] |
| Adipose Tissue | Amiodarone | Not established | Not established | High accumulation (316-344 mg/kg) [3] |
| Liver | Amiodarone | Not established | Not established | Very high concentrations (391 mg/kg); DEA concentrations even higher [3] |
Table 2: Pharmacokinetic Properties of Amiodarone and Desethylamiodarone
| Parameter | Amiodarone | Desethylamiodarone | Clinical Significance |
|---|---|---|---|
| Elimination Half-life | 30-120 days | Similar to parent compound | Explains long persistence after discontinuation [2] |
| Time to Steady State | 3-12 months | Similar to parent compound | Requires prolonged loading doses initially [2] |
| Metabolic Pathway | Hepatic (CYP3A4) | Formation via deethylation | Potential for drug interactions [2] |
| DEA/AMI Ratio | 0.7-1.5 (typical) | N/A | Increasing ratio may indicate accumulation; correlation with TSH elevation [1] |
Therapeutic decision-making should integrate laboratory findings with clinical assessment:
A 2025 review article consolidates analytical methodologies for amiodarone pharmaceutical dosage forms, referencing several specific studies. The table below summarizes potentially relevant methods for amiodarone, though their applicability to desethylamiodarone hydrochloride requires verification [1].
| Method Focus | Key Details | Reference |
|---|---|---|
| RP-HPLC for Amiodarone HCl and Related Compounds | Development and validation of a new RP-HPLC method. | |
| RP-HPLC for Amiodarone in Bulk and Dosage Form | Method development and validation for bulk and pharmaceutical forms. | |
| Stability-Indicating RP-HPLC Method | Estimation of amiodarone in bulk and pharmaceutical forms. | |
| Stability-Indicating Assay by UV Spectrophotometry | Estimation of amiodarone in tablet dosage forms. | |
| Gas Chromatography for Residual Solvents | Detection of residual ethanol, isopropyl alcohol, and toluene in Amiodarone HCl. |
To find the specialized information you need, consider these approaches:
The following diagram outlines a general workflow for developing and validating an analytical method, which can be adapted for desethylamiodarone hydrochloride. This incorporates your Graphviz formatting requirements.
Desethylamiodarone is the primary metabolite of amiodarone, a potent Class III antiarrhythmic drug used for treating various supraventricular and ventricular arrhythmias [1] [2]. Therapeutic drug monitoring (TDM) is crucial for amiodarone and its metabolite due to their long elimination half-lives (30-120 days) and the potential for severe dose-dependent adverse effects, including pulmonary fibrosis, thyroid disorders, and neurological toxicity [1] [3]. During long-term therapy, desethylamiodarone concentrations can approach those of the parent drug, necessitating precise and specific monitoring of both compounds [1]. This document outlines a robust and sensitive method for the simultaneous determination of amiodarone and desethylamiodarone in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry on an ion trap detector (HPLC-ESI-MS/MS) [1] [4].
The method exploits the high selectivity and sensitivity of an ion trap mass spectrometer operated in MS/MS mode. After a solid-phase extraction (SPE) clean-up, analytes are separated by reversed-phase HPLC. They are then ionized by an electrospray ionization (ESI) source, which gently produces protonated molecules [M+H]⁺ with minimal in-source fragmentation [1]. The ion trap mass analyzer isolates these precursor ions and fragments them via collision-induced dissociation (CID). The resulting product ions are mass-analyzed to produce highly specific mass spectra. This two stages of mass analysis (MS/MS) significantly enhances specificity and provides an improved signal-to-noise ratio compared to single-stage MS, which is crucial for the unambiguous identification and quantitation of analytes in complex biological matrices [1].
Table 1: HPLC Conditions [1]
| Parameter | Specification |
|---|---|
| Column | Symmetry C₁₈, 5 µm, 150 x 3.0 mm I.D. (Waters) |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid (46:54, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Table 2: Ion Trap Mass Spectrometer Conditions [1] [4]
| Parameter | Specification |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ionization Mode | MS/MS with an Ion Trap Detector |
| Sheath Gas | Nitrogen (or Helium as damping gas for the ion trap) |
| Capillary Voltage | Optimized for signal intensity (e.g., 4.5 kV) |
| Source Temperature | 100 °C |
| MS/MS Transition (Precursor → Product Ion) | Amiodarone: m/z 646 → 201 Desethylamiodarone: m/z 618 → 547 Internal Standard (Tamoxifen): m/z 372 → 72 | | Collision Energy | Optimized for each transition (e.g., 35 arbitrary units) |
Data is acquired in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for each analyte and the internal standard. Quantitation is performed using the internal standard method by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. The use of stable isotope-labeled internal standards is highly recommended as it compensates for variable matrix effects and recovery, leading to superior accuracy and precision [2].
The following diagram summarizes the entire analytical workflow for the determination of desethylamiodarone, from sample preparation to data analysis:
The described method has been rigorously validated for clinical and forensic bioanalysis [1] [4].
Table 3: Method Validation Summary [1] [4]
| Validation Parameter | Performance |
|---|---|
| Linear Range | Up to at least 2500 µg/L (covers therapeutic/toxic range) |
| Lower Limit of Quantification (LLOQ) | Amiodarone: 1.0 µg/L; Desethylamiodarone: 0.5 µg/L |
| Extraction Recovery | > 89% for both amiodarone and desethylamiodarone |
| Within-run Accuracy | 95 - 108% of the target concentration |
| Within-run Precision (CV) | < 8% |
| Specificity | No significant interference from human plasma matrix |
Ion trap technology facilitates advanced applications beyond quantitative plasma analysis. Mass Spectrometry Imaging (MSI) using techniques like Desorption Electrospray Ionization (DESI) allows for the spatial mapping of amiodarone and desethylamiodarone distribution within tissue sections, such as rodent lung [5]. This is particularly valuable in pre-clinical trials for studying drug-induced lipidosis, a known adverse effect of amiodarone. In such imaging workflows, MS/MS capability is critical to confirm the identity of the drug, its metabolite, and related endogenous biomarkers (e.g., di-22:6-BMP) by isolating and fragmenting precursor ions directly from the tissue surface, overcoming challenges of isomeric interference [5].
The HPLC-ESI-Ion Trap MS/MS method provides a specific, sensitive, and robust platform for the simultaneous determination of amiodarone and its major metabolite, desethylamiodarone, in human plasma. The protocol detailed herein, incorporating efficient solid-phase extraction and highly specific tandem mass spectrometric detection, is suitable for routine therapeutic drug monitoring and clinical/pharmacokinetic research, helping to optimize patient therapy and minimize the risk of adverse drug effects.
Amiodarone is a potent Class III antiarrhythmic agent widely prescribed for various cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia. Despite its well-established efficacy, amiodarone therapy is complicated by its unfavorable pharmacokinetic profile and the potential for serious adverse effects, including thyroid dysfunction, pulmonary toxicity, and hepatotoxicity [1]. The therapeutic window for amiodarone is notably narrow, typically ranging from 0.5 to 2.0 μg/mL in plasma, with concentrations exceeding 2.5 μg/mL significantly increasing the risk of toxic effects [1]. Desethylamiodarone (DEA), the primary active metabolite of amiodarone, possesses similar antiarrhythmic activity and an even longer elimination half-life, leading to substantial tissue accumulation over time [1] [2].
The complex pharmacokinetics of amiodarone and DEA, characterized by extensive tissue distribution and variable accumulation, necessitate careful therapeutic drug monitoring (TDM) to optimize dosing regimens while minimizing adverse effects [3]. Simultaneous measurement of both the parent drug and its metabolite provides clinicians with valuable information to guide therapy adjustments, particularly in cases of suspected toxicity or treatment failure [1]. The sample preparation phase is particularly critical in bioanalysis, as it directly impacts method sensitivity, specificity, and reproducibility. This article provides detailed protocols for the extraction and analysis of desethylamiodarone from biological matrices, supporting reliable TDM in clinical practice and drug development research.
Efficient extraction of desethylamiodarone from biological matrices represents a critical step in bioanalytical method development. Various sample preparation techniques have been employed to isolate amiodarone and its metabolite from plasma or serum, each offering distinct advantages in terms of clean-up efficiency, recovery, and compatibility with subsequent analytical instrumentation.
Microextraction by Packed Sorbent (MEPS): MEPS represents a miniaturized solid-phase extraction technique that utilizes 1-4 mg of sorbent material packed inside a syringe barrel or between the needle and barrel as a cartridge [1]. This approach significantly reduces solvent consumption and sample volume requirements while maintaining excellent extraction efficiency. The MEPS procedure for amiodarone and desethylamiodarone typically employs C8 sorbent material and involves the following key steps: conditioning with methanol and water, sample loading, washing with water or a water-methanol mixture to remove interfering compounds, and elution with a suitable organic solvent [1]. The MEPS technique provides acceptable extraction recovery (approximately 60% for both compounds) while enabling rapid processing and high-throughput analysis [1].
Solid-Phase Extraction (SPE): Conventional SPE remains a robust and widely implemented technique for desethylamiodarone extraction. The method described by Rodrigues et al. utilizes C2 reversed-phase clean-up columns, where samples are pretreated with acidic solution to release protein-bound drug molecules before extraction [4]. SPE procedures generally offer superior clean-up efficiency compared to protein precipitation methods, effectively removing phospholipids and other matrix components that can interfere with analysis [4]. The technique demonstrates excellent reproducibility, with intra-assay precision ranging from 2.9% to 5.0% and inter-assay precision from 6.1% to 9.6% across clinically relevant concentrations [4].
Liquid-Liquid Extraction (LLE): LLE represents a traditional approach that continues to offer advantages for certain applications. The method typically employs non-polar organic solvents such as hexane or methyl tert-butyl ether (MTBE) to efficiently partition amiodarone and desethylamiodarone from aqueous biological matrices [5] [6]. Despite requiring larger sample volumes and being more time-consuming than alternative techniques, LLE provides excellent selectivity for these hydrophobic compounds and effectively minimizes matrix effects in subsequent LC-MS/MS analysis [5].
Table 1: Comparison of Sample Preparation Techniques for Desethylamiodarone Extraction
| Technique | Recovery (%) | Precision (CV%) | Sample Volume | Throughput | Cost |
|---|---|---|---|---|---|
| MEPS | ~60% [1] | 2.7-7.8% [1] | 100-250 μL [1] | High | Moderate |
| SPE | >85% [4] | 2.9-9.6% [4] | 100-500 μL [7] [4] | Moderate | Moderate |
| LLE | >90% [5] | <18% [5] | 100-1000 μL [5] | Low | Low |
| Protein Precipitation | Variable [1] | 5-15% [1] | 50-100 μL | Very High | Very Low |
When developing sample preparation protocols for desethylamiodarone, several critical factors must be considered to ensure optimal method performance. The lipophilic nature of both amiodarone and desethylamiodarone necessitates the use of non-polar extraction solvents or sorbents with appropriate selectivity [1]. The extent of protein binding (approximately 96% for amiodarone) requires implementation of effective protein disruption strategies, such as acidification or use of organic solvents, to liberate drug molecules before extraction [4]. Additionally, the potential for matrix effects in mass spectrometric detection must be carefully evaluated, with particular attention to phospholipid removal during sample clean-up [3].
The selection of an appropriate internal standard represents another critical consideration in method development. While structural analogs such as tamoxifen have been successfully employed [1] [8], the use of stable isotope-labeled internal standards (amiodarone-D4 and desethylamiodarone-D4) provides superior compensation for extraction efficiency variability and ionization suppression/enhancement effects in mass spectrometry [2]. This approach is particularly valuable in high-sensitivity applications and method transfer between laboratories.
The MEPS protocol represents a modern, miniaturized approach that balances efficiency with practicality for routine TDM applications [1].
Materials and Reagents: MEPS BIN (C8) syringe (1-4 mg sorbent); methanol (HPLC grade); water (HPLC grade); ammonium hydroxide; acetonitrile; human plasma samples; amiodarone and desethylamiodarone standards; internal standard (tamoxifen or deuterated analogs).
Extraction Procedure:
Critical Notes: The MEPS cartridge can typically be reused approximately 60 times without significant performance deterioration. Between samples, the sorbent should be cleaned with 3×100 μL of methanol followed by 3×100 μL of water to prevent carry-over. The acidic elution solvent significantly improves recovery of both amiodarone and desethylamiodarone by promoting protonation of the basic functional groups [1].
The SPE method provides robust performance and is particularly suitable for laboratories processing moderate sample volumes [4].
Materials and Reagents: C2 or C18 SPE columns (50-100 mg); methanol; acetonitrile; water; phosphoric acid; ammonium acetate buffer; amiodarone and desethylamiodarone standards; internal standard.
Extraction Procedure:
Critical Notes: The acidification step is crucial for disrupting protein binding and ensuring high recovery. The washing step with 20% methanol effectively removes polar interferences while retaining the target analytes on the sorbent. For LC-MS/MS applications, the ammonium hydroxide in the elution solvent enhances recovery by promoting deprotonation of the acidic functional groups [4].
The LLE method offers excellent clean-up efficiency and is particularly valuable when analyzing samples with complex matrices [5].
Materials and Reagents: Hexane or methyl tert-butyl ether; ethyl acetate; methanol; ammonium hydroxide; amiodarone and desethylamiodarone standards; internal standard.
Extraction Procedure:
Critical Notes: The alkaline pH during extraction ensures that the basic analytes remain in their uncharged form, promoting efficient partitioning into the organic phase. The choice of extraction solvent represents a critical parameter—hexane provides excellent clean-up but may yield lower recovery for more polar metabolites, while MTBE offers broader selectivity for both polar and non-polar compounds [5].
Figure 1: Liquid-Liquid Extraction Workflow for Desethylamiodarone. The process involves sample alkalinization, solvent extraction, phase separation, and sample concentration before analysis.
Following efficient extraction, appropriate chromatographic separation and sensitive detection are essential for accurate quantification of desethylamiodarone. Various analytical platforms have been successfully applied, ranging from conventional HPLC-UV to advanced LC-MS/MS systems.
Effective chromatographic separation of amiodarone and desethylamiodarone requires careful optimization of stationary phase chemistry, mobile phase composition, and separation conditions. The highly hydrophobic nature of these compounds necessitates the use of reversed-phase chromatography with C8 or C18 stationary phases [1] [4]. Mobile phases typically consist of acetonitrile or methanol combined with aqueous buffers such as ammonium acetate or formic acid [1] [2]. The addition of modifiers like triethylamine can improve peak shape by suppressing silanol interactions [1].
For conventional HPLC-UV methods, isocratic elution with acetonitrile:water:triethylamine (80:20:0.1, v/v/v) adjusted to pH 4.0 with orthophosphoric acid provides efficient separation with retention times of approximately 3.5 minutes for desethylamiodarone and 5.0 minutes for amiodarone [1]. In LC-MS/MS applications, gradient elution programs employing methanol and aqueous formic acid enable rapid separation within shorter run times (typically 3-5 minutes), enhancing throughput while maintaining baseline resolution [2].
UV Detection: Conventional HPLC-UV methods typically monitor amiodarone and desethylamiodarone at 240 nm, where both compounds exhibit strong UV absorption [1]. While UV detection offers adequate sensitivity for TDM applications (LOQ ~0.1 μg/mL), it may lack the specificity needed for complex matrices or research applications requiring lower detection limits [1].
Mass Spectrometric Detection: LC-MS/MS provides superior sensitivity and specificity for desethylamiodarone quantification, with LOQs as low as 2.5 ng/mL in plasma [5]. The technique typically employs electrospray ionization (ESI) in positive mode, monitoring specific transitions: m/z 646.0→201.2 for amiodarone and m/z 618.0→547.0 for desethylamiodarone [2]. The use of stable isotope-labeled internal standards (amiodarone-D4 and desethylamiodarone-D4) effectively compensates for matrix effects and variations in extraction efficiency, significantly improving assay accuracy and precision [2].
Table 2: Analytical Performance Characteristics of Different Detection Methods
| Parameter | HPLC-UV [1] | LC-MS/MS [2] | CE-UV [9] |
|---|---|---|---|
| Linear Range (μg/mL) | 0.1-10.0 | 0.025-2.5 | 0.0065-10.0 |
| LOD (μg/mL) | 0.03 | 0.005 | 0.00646 |
| LOQ (μg/mL) | 0.1 | 0.025 | Not specified |
| Intra-day Precision (CV%) | 2.7-7.8% | 3.3-8.2% | 3.7% |
| Inter-day Precision (CV%) | 5.1-9.2% | 5.5-9.8% | Not specified |
| Analysis Time | 10-12 minutes | 3-5 minutes | 8-10 minutes |
Comprehensive validation of bioanalytical methods for desethylamiodarone quantification should assess key performance parameters including selectivity, linearity, accuracy, precision, recovery, and stability [1] [2]. Selectivity is demonstrated by the absence of interfering peaks at the retention times of interest in blank plasma samples from at least six different sources [1]. Linearity is typically established over the concentration range of 0.1-10.0 μg/mL for both amiodarone and desethylamiodarone, with correlation coefficients (r²) exceeding 0.99 [1].
Accuracy and precision should be evaluated at multiple concentration levels (low, medium, and high) across at least three validation runs. For a reliable method, accuracy should fall within 85-115% of the nominal concentration, with precision not exceeding 15% CV [1] [2]. Stability studies must assess analyte integrity under various conditions, including benchtop storage, freeze-thaw cycles, and long-term frozen storage [3]. Proper method validation ensures generation of reliable, reproducible data suitable for clinical decision-making and regulatory submissions.
The implementation of robust analytical methods for desethylamiodarone quantification plays a crucial role in optimizing amiodarone therapy through routine TDM. Clinical guidelines recommend maintaining combined amiodarone and desethylamiodarone concentrations within the therapeutic range of 0.5-2.5 mg/L to maximize efficacy while minimizing toxicity risks [1] [10]. Blood samples for TDM should be collected at trough concentrations (immediately before the next dose), with peak levels measured approximately 2 hours post-dose when assessing absorption characteristics [10].
The metabolite-to-parent ratio provides valuable clinical information, with significantly elevated desethylamiodarone concentrations relative to amiodarone potentially indicating chronic accumulation and increased toxicity risk [3]. Regular monitoring is particularly important during long-term therapy, as desethylamiodarone accumulates progressively in tissues due to its extensive distribution and long elimination half-life [1]. The recent development of multianalyte methods capable of simultaneously quantifying amiodarone, desethylamiodarone, and other antiarrhythmic agents like mexiletine or digoxin further enhances the utility of TDM in patients receiving combination therapy [3] [6].
Figure 2: Therapeutic Drug Monitoring Workflow for Amiodarone Therapy. The continuous process involves appropriate sample collection, analytical measurement, data interpretation, and clinical decision-making to optimize patient therapy.
Implementation of desethylamiodarone analysis in clinical or research settings requires adherence to established regulatory guidelines and implementation of comprehensive quality assurance measures. Bioanalytical method validation should follow relevant guidance documents such as the FDA Bioanalytical Method Validation Guidance or EMA Guidelines on Bioanalytical Method Validation [1] [2]. These documents provide specific recommendations for validating key method parameters including selectivity, sensitivity, linearity, accuracy, precision, and stability.
Routine quality control should incorporate multiple levels of QC samples (low, medium, and high concentrations) processed in each analytical batch to monitor method performance over time [3]. Participation in external quality assessment schemes further verifies the reliability of generated data and facilitates comparability of results across different laboratories [3]. For laboratories implementing commercial methods or kits, careful verification of performance specifications is essential before clinical implementation, with particular attention to the method's ability to accurately quantify concentrations near clinical decision points [10].
Robust and reliable sample preparation techniques form the foundation of accurate desethylamiodarone quantification in biological matrices. The selection of an appropriate extraction method—whether MEPS, SPE, or LLE—depends on multiple factors including required sensitivity, available sample volume, throughput requirements, and available instrumentation. The protocols detailed in this document provide comprehensive guidance for implementing these techniques in both research and clinical settings.
Continued advancements in extraction technologies and analytical instrumentation promise further improvements in the efficiency and sensitivity of desethylamiodarone monitoring. The growing adoption of miniaturized extraction techniques like MEPS aligns with broader trends toward environmentally friendly analysis through reduced solvent consumption. Similarly, the development of multianalyte methods capable of simultaneously quantifying multiple antiarrhythmic drugs and their metabolites represents a significant step forward in comprehensive TDM services. Through careful method selection, validation, and implementation, clinical laboratories can provide high-quality data essential for optimizing amiodarone therapy and improving patient outcomes.
Desethylamiodarone (DEA) is the primary active metabolite of the potent antiarrhythmic drug amiodarone, with significant clinical relevance due to its pharmacological activity and association with adverse effects. The therapeutic monitoring of both amiodarone and desethylamiodarone is essential for optimal patient care,
particularly given the narrow therapeutic index of these compounds and their potential for causing serious extra-cardiac toxicities including thyroid dysfunction, pulmonary complications, and hepatotoxicity. The quantification of desethylamiodarone in biological matrices requires robust calibration protocols to ensure accurate and reproducible results across the anticipated concentration ranges encountered in clinical practice. These application notes provide detailed methodologies for establishing reliable calibration curves for the quantification of desethylamiodarone across various analytical platforms, addressing the critical need for standardized approaches in pharmaceutical research and clinical monitoring.
Amiodarone and desethylamiodarone collectively contribute to the management of cardiac arrhythmias, with desethylamiodarone exhibiting comparable pharmacological activity to the parent compound. As a class III antiarrhythmic agent, amiodarone prolongs action potential duration and refractory periods in cardiac tissue through multiple ion channel blockade. The active metabolite desethylamiodarone accumulates substantially during long-term therapy, with concentrations that can approach or even exceed those of the parent drug, particularly during chronic dosing regimens. This accumulation pattern is clinically significant as desethylamiodarone has been implicated in the development of adverse effects, with studies demonstrating a correlation between its serum concentration and thyroid-stimulating hormone (TSH) elevation [1]. The complex pharmacokinetic profile of amiodarone, characterized by extensive interindividual variation and an exceptionally long elimination half-life (ranging from 30 to 120 days), necessitates careful therapeutic drug monitoring to optimize efficacy while minimizing toxicity risks [2].
The establishment of appropriate calibration ranges for desethylamiodarone quantification must align with clinically relevant concentrations observed in patient populations. Research indicates that the combined therapeutic range for amiodarone and desethylamiodarone typically spans from 0.5 to 2.5 mg/L, though considerable interindividual variability exists [1]. In a recent clinical study evaluating patients after surgical ablation for atrial fibrillation, the observed median serum concentration of desethylamiodarone was 0.70 mg/L, with a range extending from 0.19 to 2.63 mg/L [1]. These values provide critical guidance for defining the upper and lower limits of quantification when developing analytical methods. The calibration standards must adequately bracket this anticipated concentration range to ensure accurate measurement across clinically relevant values, with particular attention to the lower limit of quantification to detect subtherapeutic levels and the upper limit to identify potentially toxic concentrations.
Several analytical techniques have been employed for the simultaneous quantification of amiodarone and desethylamiodarone in biological matrices, each offering distinct advantages in terms of sensitivity, specificity, and throughput. The choice of analytical platform depends on multiple factors, including required sensitivity, sample volume, equipment availability, and intended application (research versus clinical use). The following table summarizes the major analytical approaches with their key characteristics:
Table 1: Comparison of Analytical Methods for Desethylamiodarone Quantification
| Method | Sensitivity (LLOQ) | Linear Range | Analysis Time | Key Advantages | Applications |
|---|---|---|---|---|---|
| HPLC-UV [3] | 0.10-0.15 mg/L | Up to 20 mg/L | ~11 minutes | Cost-effective, widely available | Routine clinical TDM |
| LC-ESI-MS/MS [4] [2] | 0.10 mg/L | 0.1-10 mg/L | <5 minutes | High specificity, superior sensitivity | Research, advanced TDM |
| Capillary Electrophoresis [5] | 6.46 ng/mL | Not specified | Rapid separation | Minimal solvent consumption, high efficiency | Alternative methodology |
The optimal method selection for desethylamiodarone quantification requires careful consideration of several technical factors. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique due to its exceptional sensitivity and specificity, particularly when employing electrospray ionization (ESI) which generates prominent [M+H]+ precursor ions at m/z 618 for desethylamiodarone and m/z 646 for amiodarone [2]. This technique provides unambiguous identification through characteristic fragmentation patterns and enables rapid analysis with minimal sample preparation. For routine clinical applications where cost-effectiveness is paramount, high-performance liquid chromatography with UV detection (HPLC-UV) remains a viable option, typically employing detection wavelengths of 242-254 nm [3] [6]. The chromatographic separation is commonly achieved using reversed-phase C18 columns with isocratic or gradient elution utilizing mobile phases comprising phosphate buffer with acetonitrile and methanol mixtures. The sample preparation approach represents another critical consideration, with protein precipitation, liquid-liquid extraction, and solid-phase extraction all successfully implemented to clean up biological samples prior to analysis.
The establishment of a reliable calibration curve requires meticulous preparation of standard solutions and appropriate design of the concentration range. For desethylamiodarone quantification, calibration standards are typically prepared by serial dilution of certified reference standards in drug-free plasma or serum to create a series of concentrations spanning the anticipated analytical range. The lower limit of quantification (LLOQ) for desethylamiodarone has been established at 0.10 mg/L for both HPLC and LC-MS/MS methods, while the upper limit of quantification (ULOQ) extends to 10-20 mg/L, adequately encompassing both therapeutic and toxic concentrations [4] [3]. A minimum of six calibration points is recommended, appropriately distributed across the concentration range to adequately characterize the analytical response function. The calibration curve is constructed by plotting the peak area ratio of desethylamiodarone to the internal standard against the nominal concentrations of the calibration standards, with both linear and quadratic regression models employed depending on the analytical methodology and concentration range.
The appropriate internal standard selection is crucial for achieving accurate and reproducible quantification of desethylamiodarone. Stable isotope-labeled analogs of the analytes represent the ideal internal standards for mass spectrometric detection, as implemented in recent LC-MS/MS methods where deuterated internal standards provide nearly identical analytical behavior to the target analytes [4]. For methods without mass spectrometric detection, structurally similar compounds with comparable extraction efficiency and chromatographic behavior are employed, with tamoxifen having been successfully utilized as an internal standard in multiple published methods [2] [6]. The matrix composition of calibration standards requires careful consideration, with use of the same biological matrix (plasma or serum) as study samples essential for accurate quantification. For methods intended for tissue distribution studies, calibration curves prepared in respective tissue homogenates (heart, liver, kidney, lung) are necessary, as demonstrated in methods developed for pharmacokinetic studies in rat models [6].
Table 2: Detailed Calibration Parameters for Desethylamiodarone Quantification
| Parameter | HPLC-UV [3] | LC-MS/MS [4] | HPLC-UV (Tissues) [6] | Capillary Electrophoresis [5] |
|---|---|---|---|---|
| LLOQ | 0.10 mg/L | 0.10 mg/L | 0.10 μg/mL | 6.46 ng/mL |
| ULOQ | 20 mg/L | 10 mg/L | 15 μg/mL | Not specified |
| Linear Range | Up to 20 mg/L | 0.1-10 mg/L | 0.1-15 μg/mL | Not specified |
| Precision (CV%) | 3.4-5.5% (interassay) | 1.3-6.3% | <15% | 3.7% |
| Accuracy | 99-106% recovery | Not specified | Within ±15% deviation | Not specified |
| Regression Model | Not specified | Linear | Linear (r² ≥ 0.995) | Not specified |
Proper sample preparation is fundamental to successful desethylamiodarone quantification, serving to remove interfering matrix components and concentrate the analytes of interest. The following workflow illustrates the primary sample preparation approaches:
Diagram 1: Sample Preparation Workflow for Desethylamiodarone Quantification
For protein precipitation, a straightforward protocol involves combining 100 μL of plasma/serum with 150 μL of internal standard solution and 100 μL of precipitation reagent (typically organic solvents such as acetonitrile or methanol) in amber-colored vials to protect against light-induced degradation [3]. After vigorous mixing for 20 seconds and centrifugation at 9000 × g for 10 minutes, the supernatant is directly injected into the HPLC system. For enhanced sensitivity and cleaner extracts, solid-phase extraction (SPE) protocols employ mixed-mode sorbents that provide both reversed-phase and ion-exchange interactions. A typical SPE procedure involves conditioning the cartridge with methanol and water, loading the buffered sample, washing with water and methanol to remove interferents, and eluting the analytes with organic solvents containing ammonium hydroxide [2]. The eluate is then evaporated to dryness under a gentle nitrogen stream and reconstituted in mobile phase for LC-MS/MS analysis.
The chromatographic separation of desethylamiodarone requires optimization of several key parameters to achieve adequate resolution from the parent compound and endogenous matrix components. The following workflow outlines the typical analytical process:
Diagram 2: Analytical Instrumentation Workflow for Desethylamiodarone Quantification
For HPLC-UV methods, typical conditions include a C18 column (e.g., LiChroCART Purospher Star C18, 55 × 4 mm, 3 μm) maintained at ambient temperature with an isocratic mobile phase consisting of phosphate buffer (50 mM, pH 3.1) with 0.1% formic acid, methanol, and acetonitrile (45:5:50, v/v/v) delivered at a flow rate of 1.0-1.2 mL/min [6]. The total run time is typically less than 11 minutes, with desethylamiodarone eluting prior to the parent compound amiodarone. For LC-MS/MS methods, electrospray ionization in positive mode (ESI+) is employed, with precursor ion m/z 618 and characteristic product ions monitored for desethylamiodarone. The mass spectrometric detection provides exceptional specificity, enabling shorter analysis times of less than 5 minutes in optimized methods [4] [6]. The capillary electrophoretic method offers an alternative separation approach, utilizing a fused-silica capillary of 45 cm effective length and 75 μm i.d. with an applied voltage of 25 kV and an electrolyte containing 15 mM ADA buffer (pH 7.5), 10 mM SDS, and 70% (v/v) acetonitrile [5].
The analytical method validation for desethylamiodarone quantification must demonstrate that the methodology is suitable for its intended purpose through established validation parameters. Selectivity must be established by analyzing blank samples from at least six different sources to demonstrate the absence of interfering peaks at the retention times of the analytes and internal standard. The calibration curve must be evaluated for linearity across the specified range, with correlation coefficients (r²) typically exceeding 0.995 for acceptance [6]. The precision and accuracy are assessed using quality control samples at multiple concentration levels (low, medium, high), with precision expressed as coefficient of variation (CV%) not exceeding 15% (20% at LLOQ) and accuracy within ±15% of the nominal values (±20% at LLOQ). For desethylamiodarone methods, reported interassay precision values range from 3.4-5.5% for HPLC-UV to 1.3-6.3% for LC-MS/MS methods, demonstrating excellent reproducibility [4] [3].
Recovery experiments should evaluate the efficiency of the sample preparation process by comparing the analytical response of extracted samples to unextracted standards, with reported recoveries for desethylamiodarone ranging from 59.9-97.6% across different matrices [6]. The matrix effect must be investigated to ensure that co-eluting substances do not suppress or enhance the analyte signal, particularly in mass spectrometric methods. Recent LC-MS/MS methods have demonstrated negligible matrix effects for desethylamiodarone when appropriate sample clean-up and chromatographic separation are employed [4]. Stability studies should evaluate the integrity of desethylamiodarone under various storage and processing conditions, including benchtop stability, freeze-thaw stability, and long-term storage stability. The presented LC-MS/MS method demonstrated that sample stability was within acceptable limits for all storage conditions and freeze-thaw cycles evaluated [4]. Additionally, carry-over assessment must be performed to ensure that a blank sample injected after a high-concentration standard does not show significant peak area (typically <20% of LLOQ).
The reliable quantification of desethylamiodarone through properly validated calibration protocols is essential for both clinical therapeutic drug monitoring and preclinical pharmacokinetic studies. The methodologies presented herein provide comprehensive guidance for establishing robust analytical methods capable of generating accurate and reproducible results across various analytical platforms. The critical considerations for successful method implementation include appropriate calibration curve design with clinically relevant concentration ranges, selective sample preparation to minimize matrix effects, and optimized chromatographic separation coupled with specific detection. The long-term evaluation of analytical methods, as demonstrated by the eight-month assessment of the LC-MS/MS method with percentage coefficient of variance between 1.3% and 6.3%, provides confidence in the sustained reliability of the quantification approach [4]. As analytical technologies continue to advance, the ongoing refinement of these protocols will further enhance the sensitivity, specificity, and efficiency of desethylamiodarone quantification, ultimately contributing to optimized pharmacotherapy with this important antiarrhythmic agent.
Matrix effects (MEs) occur when compounds co-eluting with your analyte suppress or enhance its ionization, hurting the method's accuracy, reproducibility, and sensitivity [1] [2]. The two primary techniques to detect them are summarized below.
| Method | Description | Key Advantages | Key Limitations |
|---|---|---|---|
| Post-Extraction Spiking [1] | Compares analyte signal in neat solvent vs. a blank matrix sample spiked post-extraction. | Quantitative; provides a numerical value for the matrix effect. | Requires a blank matrix, which is not available for endogenous analytes. |
| Post-Column Infusion [1] | A constant flow of analyte is infused into the LC eluent while a blank matrix extract is injected. | Qualitative; visually identifies chromatographic regions of ionization suppression/enhancement. | Time-consuming; requires extra hardware; less practical for multi-analyte methods. |
For a visual representation of the decision process, see the workflow below.
Once detected, you can apply the following strategies to mitigate matrix effects. The most effective approach often involves a combination of sample preparation, chromatographic separation, and data correction [1] [2].
| Strategy | Specific Tactics | Application Note |
|---|---|---|
| Sample Preparation | Use extensive sample cleanup (e.g., Solid-Phase Extraction), protein precipitation, or sample dilution [1] [2] [3]. | Dilution is only feasible for highly sensitive assays. SPE was successfully used for desethylamiodarone [3]. |
| Chromatography | Improve separation to increase the analyte's retention time and avoid co-elution with early-eluting matrix interferences [1]. | Changing chromatographic conditions can be time-consuming but is highly effective. |
| Internal Standardization | Use a Stable Isotope-Labeled Internal Standard (SIL-IS) [1] [3]. | The gold standard. It co-elutes with the analyte, perfectly matching and correcting for matrix effects. |
| Alternative Standards | Use a co-eluting structural analogue if a SIL-IS is unavailable or too expensive [1]. | A practical compromise, though not as ideal as SIL-IS. |
| Calibration Method | Apply the Standard Addition Method by spiking known amounts of analyte into the sample itself [1]. | Particularly useful for endogenous analytes or when a blank matrix is unavailable. |
A 2024 validated method for simultaneously quantifying amiodarone, desethylamiodarone, and mexiletine reported negligible matrix effects [4]. Here is a detailed workflow of the critical steps involved in developing and validating such a robust method.
The success of this method hinges on several key factors:
The following table summarizes validated extraction techniques for desethylamiodarone from human plasma, detailing their specific protocols and recovery rates.
| Extraction Method | Detailed Procedure | Key Parameters | Reported Recovery Rate |
|---|
| Solid-Phase Extraction (SPE) [1] | 1. Microsomal incubation samples mixed with internal standard (Tamoxifen). 2. Loaded onto a polymeric reversed-phase sorbent SPE cartridge. 3. Cartridge washed with water and 10% methanol. 4. Analytes eluted with methanol. 5. Eluate evaporated to dryness and reconstituted in mobile phase for HPLC analysis. | Sorbent: Polymeric reversed-phase Wash: Water, then 10% Methanol Elution: Methanol | Approximately 85% for both Amiodarone and DEA | | Microextraction by Packed Sorbent (MEPS) [2] | 1. Draw-eject 100 µL of plasma sample through the MEPS syringe sorbent 4-6 times. 2. Wash sorbent with 100 µL of 5% methanol in water to remove interferences. 3. Elute analytes with 100 µL of a mixture of Acetonitrile and Methanol (80:20, v/v). 4. A small volume (2 µL) of the eluate is directly injected into the HPLC system. | Sorbent: C18 silica Wash: 5% Methanol in Water Elution: Acetonitrile:Methanol (80:20, v/v) Injection: 2 µL | 58.6% to 68.2% for Amiodarone and DEA |
Q1: What are the most critical steps to optimize for improving recovery rates in SPE?
Q2: The MEPS recovery rate seems lower than SPE. What are its advantages? While the absolute recovery is moderate, the MEPS method is significantly faster and requires much smaller sample volumes (100 µL vs. mL volumes typically used in conventional SPE). The ability to perform the entire process in a syringe and directly inject a very small volume of eluate (2 µL) makes it highly efficient for high-throughput analyses and minimizes solvent consumption [2].
Q3: What are common interference issues and how can they be resolved?
The following diagrams outline the core procedures for the two main extraction methods to help you visualize the process flows.
Solid-Phase Extraction (SPE) Workflow
Microextraction by Packed Sorbent (MEPS) Workflow
What is the most common source of unusual interference in amiodarone/DEA HPLC assays? The primary collection tube used for blood samples is a documented source of unusual interference. One study specifically identified that Corvac tubes produced an interfering peak with a retention time very similar to that of authentic DEA. The issue was resolved by switching to Vacutainer tubes for sample collection and transport [1].
My analysis shows a peak co-eluting with DEA. What should I check first? After verifying your standard and mobile phase, the first and simplest step is to check your sample collection system. Run a blank sample using the specific brand and type of primary collection tube you employ. If an interfering peak is present in the blank at the retention time of DEA, you should change to a different type of collection tube [1].
What are the advanced sample preparation techniques to minimize interference? While traditional methods like Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP) are used, more modern techniques offer better cleanup. Microextraction by Packed Sorbent (MEPS) is a miniaturized, efficient method that has been successfully applied for the simultaneous determination of amiodarone and DEA in human plasma, providing excellent sample clean-up with minimal solvent use [2]. Solid-Phase Extraction (SPE) is another well-established method that saves time and improves reproducibility compared to LLE [3] [4].
Are there detection methods that can improve specificity over UV detection? Yes, UV detection can suffer from a lack of specificity. Chemiluminescent (CL) detection is a highly selective and sensitive alternative. One method involves post-column photochemical derivatization of the analytes, which then react with an excited Ru(bpy)₃³⁺ complex to produce a strong, specific CL signal, effectively eliminating interfering peaks from the sample matrix [5].
The table below summarizes the core problems and their respective solutions based on published methods.
| Problem | Source of Interference | Recommended Solution | Key Advantage |
|---|---|---|---|
| Co-eluting peak with DEA [1] | Primary sample collection tube (e.g., Corvac) | Switch to a different tube type (e.g., Vacutainer) | Simple, low-cost fix; eliminates source interference |
| Limited specificity with UV detection [5] | Endogenous compounds in plasma/serum | Implement post-column chemiluminescent detection | High selectivity and sensitivity; reduces background noise |
| Low recovery or poor reproducibility [2] [3] | Inefficient sample clean-up (e.g., with LLE or PP) | Adopt Microextraction by Packed Sorbent (MEPS) or Solid-Phase Extraction (SPE) | Efficient removal of contaminants; suitable for small sample volumes (e.g., 100 µL) |
Here are detailed methodologies for two key solutions mentioned above.
This protocol is adapted from the first HPLC method developed for the simultaneous determination of amiodarone and DEA using MEPS [2].
This method provides high specificity by generating a CL signal only after post-column photolysis [5].
The following diagram outlines a logical, step-by-step decision process for identifying and resolving desethylamiodarone interference in your chromatography experiments.
When implementing these solutions, keep the following in mind:
| Mobile Phase Composition (v/v) | Column Type | Detection | Sample Preparation | Key Features / Notes | Source |
|---|---|---|---|---|---|
| Methanol : Ammonium Hydroxide (specific ratio not detailed) | C-18 | UV (254 nm) | Protein Precipitation (Acetonitrile) | A simple, fast method with day-to-day variation under 3%. | [1] |
| 50 mM Phosphate Buffer (pH 3.1) : Methanol : Acetonitrile (45:5:50) | C-18 (55 mm x 4 mm, 3 µm) | UV (254 nm) | MEPS (Microextraction by Packed Sorbent) | Enables rapid analysis (<5 min). Fully validated for human plasma. | [2] [3] |
| Methanol : Water (with ion-pairing agent Diethylamine) | C-18 (250 mm x 4.6 mm, 5 µm) | UV (254 nm) | Solid-Phase Extraction (SPE) | Developed for human liver microsomes. Effective for cleaning up complex incubation samples. | [4] |
| Acetonitrile : Aqueous Solution (with Ammonium Acetate and Formic Acid) | Not Specified | Tandem Mass Spectrometry (MS/MS) | Liquid-Liquid Extraction (LLE) | Modern, highly specific method for simultaneous analysis with digoxin. | [5] |
| Acetonitrile : 10mM Ammonium Acetate Buffer (pH 4.0) (80:20) | C-8 (150 mm x 4.6 mm, 5 µm) | Chemiluminescence (CL) | Liquid-Liquid Extraction (Dichloromethane) | Offers high sensitivity and selectivity through post-column photoderivatization. | [6] |
Here are expanded protocols for two distinct and effective methods from the table.
This method uses Microextraction by Packed Sorbent (MEPS), a miniaturized and efficient sample preparation technique [2] [3].
This method provides high sensitivity for serum samples by using a unique post-column detection system [6].
The following workflow outlines a logical approach to diagnosing and resolving typical problems in desethylamiodarone separation.
| Strategy | Description & Implementation | Key Benefit |
|---|---|---|
| Sample Preparation [1] [2] | Use mixed-mode solid-phase extraction (SPE). This provides a more selective clean-up compared to simple protein precipitation, removing more phospholipids and other endogenous compounds that cause suppression. [2] | Significantly reduces matrix components prior to injection. [2] |
| Chromatographic Separation [1] | Optimize the HPLC method to increase the retention time and separation of desethylamiodarone from early-eluting salts and polar matrix components. This prevents them from co-eluting and entering the ion source simultaneously. [1] | Physically separates the analyte from interfering substances in time. [1] |
| Ionization Mode [1] | Evaluate switching from Electrospray Ionization (ESI) to Atmospheric-Pressure Chemical Ionization (APCI). APCI is generally less susceptible to ion suppression from non-volatile salts and phospholipids, as the analyte is vaporized before ionization. [1] | Changes ionization mechanism to one less prone to common suppressors. [1] |
| Internal Standard [2] [3] | Use a stable isotope-labeled internal standard (SIL-IS) for desethylamiodarone (e.g., deuterated). It co-elutes with the analyte and experiences identical ion suppression, perfectly correcting for the effect in quantification. [3] | Compensates for suppression rather than eliminating it; essential for accurate quantitation. [3] |
Before you can fix the problem, you need to confirm its presence and locate where in the chromatogram it occurs. Here are two standard evaluation protocols [1]:
The following diagram illustrates a logical sequence for troubleshooting ion suppression in your method.
For your reference, here are parameters from validated methods that successfully quantified desethylamiodarone while managing matrix effects [2] [3].
| Parameter | Details from Validated Methods |
|---|---|
| Analytes | Amiodarone and Desethylamiodarone [2] [3] |
| Sample Prep | Oasis MCX mixed-mode SPE cartridges [2] |
| HPLC Column | C18 column (e.g., 5µm, 150 x 3.0 mm) [2] |
| Mobile Phase | Acetonitrile with 0.1% Formic Acid [2] |
| Internal Standard | Tamoxifen [2]; Isotope-labeled standards are preferred for best accuracy [3]. |
| Reported Matrix Effect | "The matrix effect was considered negligible" in a method using a simple protein precipitation and LC-MS/MS [3]. |
Desethylamiodarone (DEA) is the major active metabolite of the antiarrhythmic drug Amiodarone (AMI). Its accurate quantification is crucial for two main reasons:
The sensitivity of an assay is often defined by its Limit of Detection (LOD), the lowest concentration that can be reliably distinguished from a blank sample. The table below summarizes the performance of different analytical methods for AMI and DEA as reported in the literature.
| Method | Matrix | Limit of Detection (LOD) | Key Features & Notes |
|---|---|---|---|
| HPLC-UV [5] | Serum & Tissue | 0.025 μg/mL (for serum) | Early method; uses silica column and UV detection at 240 nm. |
| HPLC-UV [6] | Serum | 0.250 μg/mL | Uses solid-phase extraction; noted as a rapid, simplified isocratic method. |
| HPLC-ESI-MS/MS [2] | Human Plasma | Information missing | Tandem mass spectrometry offers superior specificity and sensitivity; crucial for reliable routine analysis. |
A general principle from molecular biology supports the idea that more modern digital detection methods can offer superior sensitivity for quantification at very low concentrations, which could be a consideration for future method development [7].
The following is a detailed methodology for the determination of AMI and DEA in human plasma using High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS). This method is considered highly specific and sensitive [2].
This workflow can be visualized in the following diagram:
Here are specific problems you might encounter and how to address them.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Recovery during Extraction | Solid-phase cartridge not properly conditioned; incorrect pH during loading. | Ensure sequential conditioning with non-polar and polar solvents. Acidifying the plasma is critical for retaining analytes on the mixed-mode cartridge [2]. |
| Poor Chromatography (Broad Peaks) | Column degradation; mobile phase issues. | Use a mobile phase with 0.1% formic acid to improve peak shape. Ensure the HPLC system is well-maintained [2]. |
| Inconsistent Results / Low Sensitivity | Sample degradation; ion suppression in MS. | Protect samples from light and process promptly, as AMI and DEA concentrations in serum can decrease when left at ambient temperature in light [5]. For MS, a thorough sample clean-up via SPE is essential to reduce matrix effects [2]. |
| High Background Noise (UV Detection) | Incomplete sample clean-up; contaminated mobile phase. | The simple mixed-mode SPE procedure provides highly efficient sample clean-up. Use high-purity reagents [6] [2]. |
Transferring a method from HPLC to UPLC aims to maintain the original separation selectivity while leveraging the benefits of UPLC, which include higher pressure, smaller particle sizes, and reduced system volume. The core principle is to scale the method parameters correctly to achieve the same chromatographic separation [1] [2].
The table below compares typical parameters for a desethylamiodarone method. The specific values for your original HPLC method will determine the scaled UPLC parameters.
| Parameter | HPLC System (Example) | UPLC System (Scaled) | Scaling Consideration |
|---|---|---|---|
| Column Particle Size | 3–5 µm [1] | <2 µm [1] | Key driver for efficiency and pressure. |
| Column Dimensions | e.g., 150 mm x 4.6 mm [2] | e.g., 50 mm x 2.1 mm [2] | Maintains L/dp ratio to preserve resolving power [2]. |
| Operating Pressure | Up to 400 bar [1] | Up to 1,000–1,200 bar [1] | Requires UPLC-capable hardware. |
| Flow Rate | e.g., 1.0 mL/min | e.g., 0.21 - 0.30 mL/min | Scaled based on column cross-sectional area [1] [2]. |
| Injection Volume | e.g., 10 µL | e.g., 1–2 µL | Scaled to maintain the ratio of injection volume to column volume [1]. |
| Gradient Time | e.g., 20 min | e.g., 5.5 - 6.0 min | Scaled to maintain the same number of column volumes [1] [2]. |
| Detection | UV or MS | Typically MS | MS detection is common for amiodarone/desethylamiodarone in UPLC for superior sensitivity [3] [4] [5]. |
The following workflow outlines the key stages for a successful method transfer.
Here is a detailed methodology based on the general workflow.
Step 1: Column Selection and Equivalency
Step 2: Parameter Scaling Calculations
r = (L_uplc * d_uplc²) / (L_hplc * d_hplc²), where L is column length and d is column internal diameter.F_uplc = F_hplc * (d_uplc² / d_hplc²). For example, transferring from a 150mm x 4.6mm HPLC column to a 50mm x 2.1mm UPLC column: F_uplc = 1.0 mL/min * (2.1² / 4.6²) ≈ 0.21 mL/min [1].Vinj_uplc = Vinj_hplc * r. For the example above with a 10µL injection: Vinj_uplc = 10 µL * 0.083 ≈ 0.83 µL (practically use 1-2 µL) [1].tG_uplc = tG_hplc * (r * F_hplc / F_uplc). For a 20-minute HPLC gradient: tG_uplc ≈ 20 min * (0.083 * 1.0 / 0.21) ≈ 7.9 min. Critical: Account for differences in system dwell volume to maintain gradient profile accuracy [1] [2].Step 3: System Preparation and Run
Step 4: Method Validation
Q1: The peaks are eluting too early or the resolution is lost in the UPLC method. What should I check?
Q2: I am experiencing high backpressure on my UPLC system. How can I reduce it?
Q3: The peak shape for my analytes is tailing or broad. What could be the cause?
A 2024 study developed and validated a reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous analysis of amiodarone, its active metabolite desethylamiodarone, and the antiarrhythmic drug mexiletine in human plasma and serum [1]. This method is designed for clinical Therapeutic Drug Monitoring (TDM) and has undergone rigorous long-term evaluation.
The table below summarizes the key validation parameters and methodology:
| Parameter | Details |
|---|---|
| Analytes | Amiodarone, Desethylamiodarone, Mexiletine [1] |
| Biological Matrix | Human plasma and serum [1] |
| Linear Range | 0.1 to 10.0 mg/L for each component [1] |
| Sample Processing | Protein precipitation using acetonitrile with an internal standard, followed by centrifugation and LC-MS/MS analysis of the supernatant [1]. |
| Key Validation Results | The method demonstrated negligible matrix effects, good accuracy and precision, and no significant interfering responses for amiodarone and desethylamiodarone. Stability was confirmed under various storage conditions and through multiple freeze-thaw cycles [1]. |
| Long-Term Performance | Over eight months of clinical use, the method showed stable performance with a percentage coefficient of variance between 1.3% and 6.3% [1]. |
Understanding the stability and long pharmacokinetic half-lives of these compounds is crucial for planning experiments and storing samples.
Here are some potential issues and solutions based on the gathered information:
| Scenario | Potential Cause & Solution |
|---|---|
| Poor selectivity or interference in MS signal. | The 2024 method reported no interfering responses for amiodarone and desethylamiodarone, but identified a constant, reproducible system contribution for mexiletine. Solution: Ensure proper calibration correction is applied, as demonstrated in the validated method [1]. |
| Need for high-throughput plasma stability screening. | Running in vitro assays for large compound libraries is costly and time-consuming [4]. Solution: For early-stage drug discovery, consider using an in-silico prediction tool like PredPS, an attention-based graph neural network that can classify compounds as stable or unstable in human plasma [4]. |
| Unexpectedly high or variable results. | Consider the potential for in-vivo accumulation due to the extremely long half-life of desethylamiodarone [2] [3]. Solution: Review patient dosing history and the timing of sample collection relative to the start of therapy. |
The following diagram illustrates the core sample preparation and analysis workflow based on the validated LC-MS/MS method [1].
For regulated LC-MS/MS bioanalysis, a proactive strategy is recommended to manage hemolyzed samples. The table below summarizes key considerations and actions.
| Phase | Action | Purpose & Rationale |
|---|---|---|
| Method Development | Assess hemolysis impact [2] | Proactively identify and mitigate potential interference. |
| Sample Analysis | Use stable-labeled internal standard (IS) [2] | Detect abnormal IS response; identify matrix effects from hemolysis. |
| Data Verification | Perform dilution or standard addition [2] | Confirm accuracy of results from hemolyzed samples. |
| Quality Assurance | Conduct Incurred Sample Reanalysis (ISR) [2] | Verify method reproducibility for hemolyzed "incurred" (study) samples. |
The following workflow outlines the decision-making process for analyzing potentially hemolyzed samples:
Here are answers to specific technical questions professionals might encounter:
1. Does hemolysis interfere with the clinical measurement of desethylamiodarone?
2. What is the best internal standard to use to compensate for hemolysis effects?
3. My hemolyzed sample shows an abnormal IS response. What can I do to salvage the data?
4. Are there any specific specimen collection requirements to avoid hemolysis for this test?
Successfully handling hemolyzed samples requires more than just a standard operating procedure.
| Question | Brief Answer |
|---|---|
| What are the primary causes of peak tailing? | Unwanted secondary interactions with the stationary phase (common for basic compounds), column voids, or blocked frits [1] [2]. |
| Why are my peaks fronting? | Often caused by a void at the head of the column or "mass overload" from injecting too much sample [3] [2]. |
| My peaks are split or doubled. What does this mean? | This is a classic sign of a partially blocked column frit or a poor connection at the column inlet [2] [4]. |
| Could my sample solvent be causing bad peak shape? | Yes. Using a sample solvent with a stronger elution strength than your mobile phase can cause broadened or distorted peaks [5]. |
| How do I quantify peak shape? | The USP Tailing Factor (T) is most common. A value of 1 is perfectly symmetrical; >1 indicates tailing, and <1 indicates fronting [4]. |
Here is a structured guide to diagnose and fix common peak shape problems. The following diagram outlines a logical workflow for this process.
If every peak in your chromatogram is distorted in the same way, the issue is typically related to the HPLC system or the column itself [2] [4].
If the problem is isolated to your analyte of interest or a few specific peaks, the cause is usually chemical or method-related.
The table below summarizes parameters from published LC-MS/MS methods for simultaneous analysis of amiodarone and desethylamiodarone. You can use this for a quick comparison with your own method [7] [8].
| Parameter | Method 1: Human Plasma/Serum [7] | Method 2: Rat Specimens [8] |
|---|---|---|
| Analytes | Amiodarone, Desethylamiodarone | Amiodarone, Desethylamiodarone |
| Technique | Stable Isotope Dilution LC-MS/MS | LC-MS |
| Sample Prep | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (Hexane) |
| Column | 2 mm x 20 mm cartridge (type not specified) | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase | Not specified in detail | Linear Gradient: Methanol / 0.2% Aq. Formic Acid |
| Flow Rate | Not specified | 0.2 mL/min |
| Detection (m/z) | Desethylamiodarone: 618.0 → 547.0 Amiodarone: 646.0 → 201.2 | Desethylamiodarone: 546.9 & 617.73 Amiodarone: 645.83 |
Prevention is the best troubleshooting strategy.
| Feature | Desethylamiodarone (DEA) | Debutyldronedarone (DBD) |
|---|---|---|
| Parent Drug | Amiodarone [1] | Dronedarone [1] [2] |
| Formation Enzyme | CYP3A4, CYP2C8 [3] | Primarily CYP3A4 [2] [4] |
| Pharmacologic Activity | Active [5] | Active; 1/10 to 1/3 the potency of parent drug dronedarone [2] [6] [7] |
| Key Pharmacokinetic & Tissue Distribution Data | - In rats, plasma AUC ~4-7% of amiodarone after oral admin [5] [8].
For your experimental protocols section, here are the methodologies for key findings from the literature.
This method describes the procedure for comparing the effects of DEA and amiodarone on mitochondrial membrane potential (ΔΨm) in MDA-MB-231 cancer cells [9].
This is a validated method for the simultaneous determination of dronedarone and its metabolite, DBD, in human plasma [7].
This electrophysiology protocol was used to investigate the effects of DEA and amiodarone on cardiac voltage-gated sodium channels (NaV1.5) [3].
The following diagrams illustrate the major metabolic pathways of the parent drugs, highlighting where the featured metabolites are formed.
The comparative data reveals several critical points for your audience of researchers and drug development professionals:
| Feature | N-desethylamiodarone (DEA) | Dronedarone |
|---|---|---|
| Origin | Active metabolite of Amiodarone [1] [2] | Synthetic derivative of Amiodarone [3] [4] |
| Primary Role | Contributes to effects of long-term Amiodarone therapy [1] | Stand-alone antiarrhythmic drug [3] |
| Key Structural Differences | Retains iodine moiety from Amiodarone [2] | No iodine; added methanesulfonyl group [3] |
| Potency & Efficacy | More potent than Amiodarone in blocking Na+ channels and prolonging QTc in some studies [1] [5] | In vitro, more potent channel blocker than Amiodarone; clinically less effective at maintaining sinus rhythm than Amiodarone [3] |
| Electrophysiological Effects | - Prolongs QRS, QT, QTc intervals [1]
The following diagram illustrates the relationship between the compounds and highlights the core findings regarding N-desethylamiodarone's potency.
The data suggests several critical considerations for professionals in drug development:
| Aspect | Amiodarone (AM) | Desethylamiodarone (DEA) | Key Supporting Findings |
|---|---|---|---|
| Phospholipidosis Induction | Induces pulmonary phospholipidosis; accumulates in lungs at high concentrations [1]. | Induces pulmonary phospholipidosis with similar biochemical potency [2]. | In rats, both drugs (100 mg/kg/d for 21 days) increased lung phospholipids; no significant difference in potency was found between them [2]. |
| Inhibition of Phospholipase Enzymes | Inhibits lysosomal phospholipase A1 and A2 activities, preventing phospholipid degradation [3]. | Inhibits phospholipase A and C activities in alveolar lavage cells [2]. | The inhibition of these key degradative enzymes is a central mechanism behind phospholipidosis for both compounds [2] [3]. |
| Overall In Vivo Toxicity | Shows significant toxicity; 20-30% mortality in rats over 21 days at 100 mg/kg/d [2]. | Shows higher toxicity; 100% mortality in rats by day 10 at the same dose (100 mg/kg/d) [2]. | Despite similar phospholipidosis-inducing ability, DEA was markedly more toxic in the same animal model [2]. |
| Tissue Accumulation | Accumulates significantly in the lung (concentrations can be hundreds of times higher than in plasma) [1]. | Accumulates to a similar or even greater extent than AM in lung tissue [1] [4]. | A pre-existing phospholipidosis can dramatically enhance the accumulation of both AM and DEA in alveolar macrophages [4]. |
| Mitochondrial Toxicity (in MDA-MB-231 cells) | Disrupts mitochondrial function, decreases membrane potential, and fragments the mitochondrial network [5]. | Disrupts mitochondrial function more effectively than AM at the same concentrations [5]. | DEA was more potent in reducing cell viability, ATP production, and inducing mitochondrial permeability transition [5]. |
The comparisons in the table are primarily derived from the following key studies:
In Vivo Rat Study (Toxicity & Phospholipidosis)
In Vitro Mechanism (Phospholipase Inhibition)
In Vitro Cancer Cell Study (Mitochondrial Effects)
The diagram below illustrates the key cellular processes leading to drug-induced phospholipidosis, as demonstrated by the experimental data for AM and DEA.
The diagram shows the established mechanism where both AM and DEA, as cationic amphiphilic drugs, accumulate in lysosomes and inhibit phospholipase enzymes. This inhibition prevents the normal breakdown of phospholipids, leading to their accumulation and the formation of characteristic lamellar bodies, which defines phospholipidosis. This cellular condition can subsequently contribute to tissue toxicity, particularly in the lungs [2] [3] [6].
When evaluating the safety profile of these compounds, it is crucial to consider that DEA's greater toxicity likely stems from its stronger effects on mitochondrial function, not from a heightened ability to cause phospholipidosis.
The table below summarizes the key characteristics of two analytical techniques as described in the literature.
| Feature | HPLC with UV Detection [1] [2] | Capillary Electrophoresis (CE) [3] |
|---|---|---|
| Method Principle | Liquid chromatography separation on a column with UV detection | Electrophoretic separation in a capillary based on charge and size |
| Key Internal Standard | Tamoxifen (identified as a suitable alternative to L8040) [1] | Information not specified in the available abstract |
| Sample Volume | 100 µL serum/plasma [1] [2] | Information not specified |
| Sample Preparation | Solid-phase extraction or protein precipitation [1] [2] | Electrokinetic injection with field-amplified sample-stacking |
| Run Time | ~11 minutes [2] | Information not specified |
| Linearity Range | 0.25 to 8.0 mg/L (can be up to 20 mg/L) [1] [2] | Information not specified |
| Limit of Detection (LOD) | 0.15 mg/L (Amiodarone), 0.10 mg/L (Desethylamiodarone) [2] | 6.46 ng/mL (≈ 0.0065 mg/L) for serum assay [3] |
| Precision (CV) | Within-run: 2.9-5.3%; Between-run: 1.6-4.5% [1] | 3.7% [3] |
Here is a more detailed breakdown of the methodologies based on the search results.
Understanding the clinical context for these assays is crucial for method development.
To help visualize the process of selecting and validating a method, the following diagram outlines a general workflow that you can adapt.
I hope this structured comparison provides a solid foundation for your guide. The available data for a direct, multi-laboratory cross-validation study was limited in the search results.
The table below summarizes the core performance characteristics of HPLC-UV and LC-MS/MS methods based on published methods for analyzing amiodarone and desethylamiodarone.
| Feature | HPLC-UV | LC-MS/MS (Stable Isotope Dilution) |
|---|---|---|
| Linear Range | 0.1 - 10.0 μg/mL [1] | 0.01 - 40.0 mg/L (μg/mL) [2] [3] |
| Limit of Quantification (LOQ) | 50 ng/mL [4] | 2.5 - 7.5 ng/mL [3] [5] |
| Inter-assay Imprecision | < 6% [6] | < 8% [2] [3] |
| Key Strengths | Robust, cost-effective, suitable for Therapeutic Drug Monitoring (TDM) [6] [1] | High sensitivity and specificity, superior for low-concentration studies [2] [3] |
| Key Limitations | Lower sensitivity, potentially less specific (risk of endogenous interference) [4] [7] | Higher instrumentation cost, requires technical expertise [2] |
Here is a detailed breakdown of the methodologies as described in the literature, which you can use as a reference for your own experimental design.
This protocol is based on a method that used microextraction by packed sorbent (MEPS) for sample preparation [1].
This protocol is based on a highly specific stable isotope dilution assay [2] [3].
The following diagram illustrates the typical workflows for both methods and their primary applications, based on the cited research.
Your choice between the two techniques should be guided by the specific requirements of your study.
The measurement of desethylamiodarone (DEA) is almost always performed simultaneously with its parent drug, amiodarone (AMI). The following table summarizes the core analytical techniques found in the literature.
| Method | Key Feature | Reported Quantitative Performance (in cited studies) | Specificity & Sample Clean-up |
|---|
| HPLC-UV [1] | Traditional method using ultraviolet detection. | Linearity: Up to 20.0 mg/L [1]. Precision (CV): Intra-assay 2.9-5.0%; Inter-assay 6.1-9.6% [1]. | Solid-phase extraction (SPE); no noted interference from other compounds in patient samples [1]. | | HPLC-ESI-MS/MS (Ion Trap) [2] | Uses tandem mass spectrometry for detection. | Recovery: ~90% for both AMI and DEA [2]. | Simple mixed-mode SPE provides high efficiency sample clean-up [2]. | | Stable Isotope Dilution LC-MS/MS [3] | Uses deuterated internal standards for high precision. | Linearity: Up to 5.0 mg/L [3]. Precision (CV): <8.3% for DEA [3]. Lower Limit of Quantification: 0.03 mg/L [3]. | Solid-phase extraction; minimizes ion suppression effects, offering high specificity [3]. |
To better understand how these methods are applied in a real-world context, a 2021 clinical study provides insight. This study, which used therapeutic drug monitoring (TDM) to optimize treatment, reported a median DEA serum concentration of 0.70 mg/L, with a range of 0.19 to 2.63 mg/L in patients. This falls within the typical therapeutic range for DEA, which is generally considered to be 0.5 to 2.5 mg/L [4].
Here is a deeper look into the methodologies of two key techniques.
1. HPLC-UV with Solid-Phase Extraction [1] This method represents a robust, widely applicable approach.
2. Stable Isotope Dilution LC-MS/MS [3] This technique represents a more modern, high-specificity standard.
The general workflow for sample preparation and analysis, common to these advanced methods, can be visualized as follows:
Based on the available data, here are some critical points to consider:
To obtain data that directly compares inter-laboratory reproducibility, you may need to consult proficiency testing program reports (e.g., from CAP or RfB) or initiate a ring trial with collaborating laboratories.